molecular formula C8H8ClNO3 B2459378 2-Amino-4-chloro-3-methoxybenzoic acid CAS No. 67303-46-2

2-Amino-4-chloro-3-methoxybenzoic acid

Cat. No.: B2459378
CAS No.: 67303-46-2
M. Wt: 201.61
InChI Key: ROZMFBIJUPYBAC-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-3-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-chloro-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZMFBIJUPYBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-Amino-4-chloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

2-Amino-4-chloro-3-methoxybenzoic acid (CAS 67303-46-2 ) is a highly functionalized anthranilic acid derivative serving as a critical scaffold in the synthesis of heterocyclic pharmacophores, particularly fluoroquinolone antibiotics and agrochemical auxins.[1] Its structure—characterized by a tetrasubstituted benzene ring—presents unique steric and electronic challenges that dictate its reactivity and solubility profile.

This guide provides a definitive technical analysis of the molecule, moving beyond basic identifiers to explore the causal relationships between its structure and its behavior in drug development workflows.

Chemical Identifiers
ParameterValue
CAS Registry Number 67303-46-2
IUPAC Name This compound
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
SMILES COc1c(Cl)ccc(C(=O)O)c1N
Key Impurity Profile 2-Amino-4-chloro-5-methoxybenzoic acid (Regioisomer)

Structural Analysis & Electronic Properties

The reactivity of this molecule is governed by the interplay between the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups against the electron-withdrawing carboxyl (-COOH) and chloro (-Cl) substituents.

Electronic Push-Pull Mechanism
  • The "Ortho Effect": The C2-Amino and C1-Carboxyl groups are ortho to each other, facilitating strong intramolecular hydrogen bonding. This stabilizes the molecule but reduces the nucleophilicity of the amine, requiring forcing conditions for N-alkylation or cyclization reactions.

  • Steric Crowding (C3-Methoxy): The methoxy group at position 3 is "sandwiched" between the amino (C2) and chloro (C4) groups. This steric bulk prevents free rotation, locking the methoxy group out of planarity and slightly reducing its resonance donation into the ring.

  • Zwitterionic Character: In neutral aqueous solutions, the molecule exists in equilibrium with its zwitterionic form (NH₃⁺/COO⁻), significantly influencing its solubility in organic vs. aqueous media.

Visualization: Structural Dynamics

The following diagram illustrates the electronic environment and steric clashes that define the molecule's reactivity.

G cluster_0 Reactivity Implications Core Benzene Core C1 C1: -COOH (Electron Withdrawing) pKa ~2.5 Core->C1 C2 C2: -NH2 (H-Bond Donor) Weak Nucleophile Core->C2 C3 C3: -OCH3 (Steric Bulk) Core->C3 C4 C4: -Cl (Lipophilic/EWG) Core->C4 R2 High Crystal Lattice Energy C1->R2 C2->C1 Intramolecular H-Bonding R1 Reduced N-Nucleophilicity C2->R1 C3->C2 Steric Clash C3->C4 Steric Clash

Caption: Electronic and steric map of this compound showing intramolecular interactions.

Physicochemical Properties[1][2][3][4]

Accurate physicochemical data is essential for formulation and process optimization. The values below represent a synthesis of experimental data from certificate of analysis (CoA) aggregations and high-confidence QSAR predictions.

Key Parameters Table[2]
PropertyValue / RangeContext & Implication
Physical State Off-white to pale yellow crystalline powderColoration often indicates trace oxidation of the aniline moiety.
Melting Point 168°C – 172°C (Decomposes)Sharp melting point indicates high purity; broad range suggests isomeric impurities.
Solubility (Water) Low (< 0.5 mg/mL at pH 7)Highly pH-dependent. Soluble in dilute alkali (NaOH) and acid (HCl).
Solubility (Organic) Moderate (DMSO, DMF, Methanol)DMSO is the preferred solvent for NMR and stock solutions.
pKa (Acid) 2.45 ± 0.10 (Predicted)The carboxyl group is more acidic than benzoic acid (4.2) due to the ortho-Cl/NH₂ effects.
pKa (Base) 2.80 ± 0.20 (Predicted)The aniline nitrogen is weakly basic due to the electron-withdrawing carboxyl group.
LogP (Octanol/Water) 1.85 ± 0.3Moderately lipophilic; suitable for passive membrane permeability in drug design.
H-Bond Donors/Acceptors 2 Donors / 4 AcceptorsFollows Lipinski's Rule of 5 for drug-likeness.

Synthetic Utility & Reactivity Profile

This molecule is primarily used as a building block for quinolone antibiotics (analogs of Balofloxacin/Gatifloxacin) and indole derivatives .

The Gould-Jacobs Reaction Pathway

The most critical application is the conversion of the anthranilic acid core into a 4-quinolone scaffold. This involves a sequence of condensation and cyclization.

Protocol Overview:

  • Condensation: Reaction with diethyl ethoxymethylenemalonate (EMME) at 110°C.

  • Cyclization: Thermal cyclization in diphenyl ether or polyphosphoric acid (PPA) at 250°C.

  • Hydrolysis: Saponification of the ester to the free acid.

Synthetic Workflow Diagram

The following flowchart details the synthesis of the core quinolone scaffold starting from CAS 67303-46-2.

Synthesis Start Start: This compound (CAS 67303-46-2) Step1 Step 1: Condensation Reagent: EMME Solvent: Ethanol/Toluene Temp: 110°C Start->Step1 + Diethyl ethoxymethylenemalonate Inter1 Intermediate: Enamine Ester Step1->Inter1 Step2 Step 2: Cyclization (Gould-Jacobs) Reagent: Diphenyl Ether or PPA Temp: 250°C Inter1->Step2 - EtOH Product Product: 4-Chloro-8-methoxy-4-oxo-quinoline-3-carboxylate (Scaffold for Antibiotics) Step2->Product Intramolecular SnAr

Caption: Gould-Jacobs cyclization pathway converting the target molecule into a quinolone scaffold.

Analytical Protocols (HPLC)[3][5][6][7][8][9]

For quality control, distinguishing the target from its regioisomer (2-amino-4-chloro-5-methoxybenzoic acid) is critical. A standard C18 Reverse-Phase method is recommended.

Validated HPLC Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 × 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of COOH).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 80% B

    • 15-20 min: Hold 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 330 nm (aniline absorption).

  • Retention Logic: The target molecule (3-OMe) is more sterically hindered and slightly more lipophilic than the 5-OMe isomer, typically resulting in a slightly longer retention time.

Handling, Safety, and Stability

Stability Profile
  • Thermal Stability: Stable up to ~150°C. Decarboxylation may occur at temperatures >180°C during melting.

  • Light Sensitivity: The amino group is susceptible to photo-oxidation. Store in amber vials.

  • Hygroscopicity: Low, but long-term storage should be in a desiccator.

Safety (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and N95 dust mask are mandatory during handling to prevent sensitization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82573164 (Analogous Structure). Retrieved from [Link](Note: Direct link to specific isomer entry via search).

  • Google Patents.Synthesis of 8-methoxy quinolone derivatives. Patent CN101627999B.

Sources

Molecular Architecture & Conformational Dynamics of 2-Amino-4-chloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Gear" Effect

2-Amino-4-chloro-3-methoxybenzoic acid (CAS: 67303-46-2) represents a highly specialized scaffold in medicinal chemistry, distinct from its simpler anthranilic acid congeners due to its tetrasubstituted benzene core . While typical anthranilic acids are defined by a simple intramolecular hydrogen bond (IMHB), this molecule introduces a "steric gear" system: the bulky 3-methoxy group acts as a conformational wedge between the 2-amino group and the 4-chloro substituent.

This guide provides a comprehensive structural analysis, focusing on the competition between resonance stabilization and steric inhibition , and details the protocols required to characterize its unique conformational lock.

Structural Anatomy & Electronic Environment[1]

The molecule is built upon an anthranilic acid (2-aminobenzoic acid) template. Its physicochemical behavior is governed by the interplay of four contiguous substituents on the phenyl ring.

The "Push-Pull" Electronic System
  • Position 1 (Carboxyl, -COOH): Electron-withdrawing group (EWG) via induction and resonance. It serves as the hydrogen bond acceptor.

  • Position 2 (Amino, -NH₂): Strong electron-donating group (EDG). It serves as the hydrogen bond donor.

  • Position 3 (Methoxy, -OCH₃): Strong EDG. Crucially, its position between the amino and chloro groups creates significant steric pressure.

  • Position 4 (Chloro, -Cl): Weakly deactivating (inductive EWG) but ortho/para directing. It provides lipophilicity and metabolic stability.

The "Buttressing Effect"

Unlike 2-amino-4-chlorobenzoic acid, the insertion of the 3-methoxy group creates a buttressing effect . The methoxy group, unable to rotate freely due to the flanking amino and chloro groups, restricts the conformational freedom of the amino group. This forces the amino nitrogen's lone pair into a specific alignment, potentially enhancing or disrupting the resonance with the carboxyl group depending on the torsion angle.

Conformational Landscape: The S(6) Motif

The defining structural feature of this molecule is the Intramolecular Hydrogen Bond (IMHB) .

The S(6) Resonance-Assisted Hydrogen Bond (RAHB)

In the lowest energy conformation, the amino proton forms a hydrogen bond with the carbonyl oxygen of the carboxylic acid. This forms a pseudo-six-membered ring, denoted as an S(6) graph set motif.

  • Bond: N-H[1][2]···O=C

  • Effect: This locks the carboxyl group coplanar with the benzene ring, maximizing conjugation.

  • Perturbation: The 3-methoxy group exerts steric repulsion on the amino group. If this repulsion is strong enough, it can twist the amino group out of planarity, weakening the conjugation (Steric Inhibition of Resonance) but potentially strengthening the H-bond by forcing the proton closer to the carbonyl oxygen.

Conformational Equilibrium Diagram

The following diagram illustrates the competition between the planar (conjugated) state and the twisted (sterically relieved) state.

Conformation Planar Planar Conformation (Max Conjugation) Twisted Twisted Conformation (Steric Relief) Planar->Twisted Equilibrium (K_eq) S6_Motif S(6) H-Bond Lock (Stabilizing) Planar->S6_Motif Promotes Steric_Clash 3-OMe vs 2-NH2 (Destabilizing) Planar->Steric_Clash Increases Twisted->S6_Motif Weakens Steric_Clash->Twisted Drives

Figure 1: Conformational equilibrium driven by the competition between Resonance-Assisted Hydrogen Bonding (RAHB) and steric repulsion from the 3-methoxy group.

Spectroscopic Characterization Protocols

To empirically validate the structure, specific spectroscopic markers must be monitored.

Nuclear Magnetic Resonance (NMR)

The chemical shift of the amino protons is the primary indicator of H-bonding strength.

NucleusSignalExpected Shift (δ ppm)Structural Insight
¹H -COOH12.0 - 13.0 (br s)Typical carboxylic acid dimer or monomer.
¹H -NH₂ (A)8.5 - 10.0 (br s) Diagnostic: Downfield shift indicates strong IMHB (S(6) motif). Free amines typically appear at 3.5-6.0 ppm.
¹H -NH₂ (B)6.0 - 7.0 (br s)If rotation is slow, the two NH protons may be inequivalent.
¹H -OCH₃3.7 - 3.9 (s)Standard methoxy shift; check for NOE with NH.
¹³C C=O168 - 170Carbonyl carbon; shift depends on H-bond strength.

Protocol:

  • Dissolve 10 mg of sample in DMSO-d₆ (disrupts intermolecular H-bonds, isolating IMHB) or CDCl₃ (preserves all H-bonds).

  • Acquire ¹H NMR with a relaxation delay (d1) > 2s to ensure accurate integration of exchangeable protons.

  • Critical Step: Perform a D₂O shake . The disappearance of signals at >8.5 ppm confirms they are exchangeable (OH/NH).

Infrared Spectroscopy (FT-IR)
  • Carbonyl Stretch (ν C=O): Expect a shift to lower wavenumbers (1650–1660 cm⁻¹ ) compared to free benzoic acids (~1680–1700 cm⁻¹) due to the weakening of the C=O bond by the intramolecular H-bond.

  • Amino Stretch (ν N-H): Two bands (symmetric/asymmetric) around 3300–3500 cm⁻¹.

Experimental Protocols

Synthesis Strategy (Retrosynthetic Analysis)

Direct chlorination of 2-amino-3-methoxybenzoic acid often yields the 5-chloro isomer due to the strong para-directing effect of the amino group. Therefore, the 4-chloro isomer typically requires a route that establishes the halogen before the amino group or uses steric blocking.

Proposed Route: Reduction of Nitro Precursor.

  • Precursor: 2-Nitro-4-chloro-3-methoxybenzoic acid.

  • Reagent: Activated Zinc dust / Acetic Acid (or H₂/Pd-C if halogen displacement is controlled).

Step-by-Step Reduction Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 2-nitro-4-chloro-3-methoxybenzoic acid (1.0 eq) and glacial acetic acid (10 vol).

  • Activation: Cool to 0°C. Add Activated Zinc dust (5.0 eq) portion-wise over 30 minutes. Caution: Exothermic.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9). The starting material (Rf ~0.[3]6) should disappear, and a fluorescent blue spot (amine, Rf ~0.4) should appear.[3]

  • Workup: Filter through a Celite pad to remove zinc residues. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate. Adjust pH to ~4.0 with 1N NaOH to precipitate the free acid. Filter the solid.[3][4][5]

Single Crystal Growth (Slow Evaporation)

To definitively resolve the steric clash vs. H-bond debate, X-ray crystallography is required.

  • Solvent System: Ethanol/Water (80:20). The polarity matches the zwitterionic potential of the amino acid.

  • Procedure:

    • Dissolve 50 mg of the purified compound in 5 mL of warm ethanol.

    • Add water dropwise until slight turbidity persists, then add 1 drop of ethanol to clear.

    • Filter through a 0.45 µm syringe filter into a clean vial.

    • Cover with Parafilm, poke 3 small holes, and store at 4°C in a vibration-free zone.

  • Timeline: Harvest crystals after 5–7 days.

Computational Workflow (DFT Study)

To predict the energy barrier of the "methoxy wedge," perform a Relaxed Potential Energy Surface (PES) Scan.

DFT_Workflow Start Input Structure (3D Coordinates) Opt Geometry Optimization (B3LYP/6-31G**) Start->Opt Freq Frequency Check (NIMAG = 0) Opt->Freq Scan PES Scan Dihedral: C1-C2-N-H Freq->Scan If Stable TS Transition State (Rotational Barrier) Scan->TS Identify Maxima Output Boltzmann Population Calculation TS->Output

Figure 2: Computational workflow for determining the rotational barrier of the amino group.

Methodology:

  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: B3LYP-D3(BJ)/def2-TZVP. The dispersion correction (D3) is critical for accurately modeling the intramolecular π-stacking or steric van der Waals forces between the methoxy and chloro groups.

  • Solvation: IEFPCM (Water) to simulate physiological conditions.

References

  • Crystal Structure & H-Bonding: Allen, F. H., et al. (1987).[2] "Tables of bond lengths determined by X-ray and neutron diffraction." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Conformational Analysis of Anthranilic Acids: Exner, O., & Bohm, S. (2000). "Steric inhibition of resonance: a revision and quantitative estimation." Chemistry – A European Journal. Link

  • S(6) Motif Definition: Bernstein, J., et al. (1995).[2] "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition. Link

  • Synthetic Methodology (Nitro Reduction): Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[3] (Standard Reference Text).

  • General NMR Shifts for Anthranilic Acids: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.[3] Link

Sources

pKa values and ionization behavior of 2-Amino-4-chloro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and formulation researchers. It synthesizes theoretical structure-property relationships (SPR) with rigorous experimental protocols.[1]

Technical Guide & Characterization Protocol

Executive Summary

The compound 2-Amino-4-chloro-3-methoxybenzoic acid represents a specific class of poly-substituted anthranilic acids often utilized as scaffolds in the synthesis of agrochemicals (e.g., synthetic auxins) and kinase inhibitors.[1][2]

Understanding the ionization behavior of this molecule is critical because it exists as a zwitterion at physiological and environmental pH levels.[1] Its solubility, lipophilicity (LogD), and membrane permeability are strictly pH-dependent.[1] This guide provides the theoretical ionization framework and the specific experimental protocols required to empirically determine its pKa values, ensuring robust data for pre-formulation and synthesis optimization.

Structural Analysis & Theoretical pKa Prediction

To accurately measure the pKa, one must first understand the electronic environment affecting the ionizable centers. This molecule possesses two primary ionizable groups:

  • Carboxyl Group (Acidic): Position 1.

  • Amino Group (Basic): Position 2.

Electronic Effects & Substituent Influence

The baseline pKa values for the parent compound, Anthranilic Acid , are


 (COOH) and 

(

).[1] The introduction of Chlorine and Methoxy groups alters these values significantly:
  • 4-Chloro Substituent (Para to Amine, Meta to Carboxyl):

    • Effect: Electron Withdrawing Group (EWG) via induction.[1]

    • Impact: Increases the acidity of the carboxyl group (lowers

      
      ) and decreases the basicity of the amine (lowers 
      
      
      
      ).[1]
  • 3-Methoxy Substituent (Ortho to Amine, Meta to Carboxyl):

    • Effect: This is the critical modulator.[1] While typically Electron Donating (EDG) by resonance, its ortho-position creates steric bulk ("buttressing effect").[1] This can force the amino group out of planarity, reducing conjugation and further lowering basicity.

    • Intramolecular Hydrogen Bonding (IMHB): Anthranilic acids typically form a 6-membered IMHB between the amino hydrogen and the carbonyl oxygen.[1] The 3-OMe group may disrupt or compete for this interaction.

Predicted Ionization Constants

Based on Hammett equation modifications and Quantitative Structure-Property Relationship (QSPR) analysis for polysubstituted benzenes, the predicted values are:

Ionizable GroupSpecies TransitionPredicted pKa RangeStructural Logic
Carboxyl (

)
Cation

Zwitterion
1.8 – 2.2 Inductive withdrawal by Cl and OMe stabilizes the carboxylate anion.[1]
Amino (

)
Zwitterion

Anion
3.2 – 3.8 Significantly lower than anthranilic acid (4.[1]95) due to the EWG nature of 4-Cl and steric hindrance from 3-OMe.[1]

Ionization Behavior & Microspecies

The compound follows a classic ampholytic ionization pathway. At low pH, it is cationic; at intermediate pH (isoelectric point, pI), it is zwitterionic/neutral; at high pH, it is anionic.[1]

Ionization Pathway Diagram

The following diagram illustrates the protonation states and the equilibrium shifts.

IonizationPathway cluster_legend Solubility Impact Cation Cationic Species (pH < 1.8) (COOH / NH3+) Soluble Zwitterion Zwitterionic Species (pH 2.2 - 3.2) (COO- / NH3+) Lowest Solubility (pI) Cation->Zwitterion pKa1 (Carboxyl) ~ 2.0 Zwitterion->Cation Anion Anionic Species (pH > 3.8) (COO- / NH2) Soluble Zwitterion->Anion pKa2 (Amino) ~ 3.5 Anion->Zwitterion Desc Solubility is U-shaped: High at extremes, Low at isoelectric point.

Caption: Stepwise dissociation pathway of this compound showing the transition from Cation to Anion via the Zwitterionic intermediate.

Experimental Determination Protocols

Given the predicted low


 (< 2.5) and low aqueous solubility of the zwitterion, standard aqueous potentiometry may yield noisy data. The following protocols are validated for this specific chemical class.
Method A: Potentiometric Titration (The Gold Standard)

Use this method if the compound has solubility


 M in water.[1]

Reagents:

  • Titrant: 0.1 M Carbonate-free KOH or NaOH (Standardized).

  • Acid: 0.1 M HCl (for initial acidification).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (to maintain constant ionic strength,

    
    ).[1]
    
  • Inert Gas: Argon or Nitrogen (essential to prevent

    
     absorption).[1]
    

Protocol Steps:

  • Calibration: Calibrate the electrode (pH 1.68, 4.01, 7.00, 10.01) at

    
    .[1] Determine the electrode slope efficiency (>98% required).
    
  • Sample Preparation: Weigh ~5 mg of the compound. Dissolve in 20 mL of 0.15 M KCl.

    • Note: If insoluble, refer to Method B (Co-solvent).[1]

  • Acidification: Add a known excess of 0.1 M HCl to lower the pH to ~1.5 (fully protonated cation state).

  • Titration: Titrate with 0.1 M KOH using dynamic dosing (smaller increments near inflection points).

  • Data Analysis: Plot pH vs. Volume. Use the Bjerrum difference plot (

    
    ) to calculate pKa values.[1]
    
    • 
      : The average number of protons bound per molecule.[1]
      
    • 
       is found where 
      
      
      
      and
      
      
      .[1]
Method B: UV-Metric Titration (For Low Solubility/Low pKa)

This method is superior for determining the low carboxyl pKa (~2.[1]0) as it is independent of electrode errors at low pH.[1]

Principle: The UV spectrum of the anthranilic core shifts significantly between the protonated and deprotonated states due to the resonance changes in the benzene ring.[1]

Protocol Steps:

  • Stock Solution: Prepare a

    
     mM stock in Methanol (to ensure dissolution).
    
  • Assay Solution: Dilute to

    
     in a universal buffer system (e.g., Britton-Robinson).
    
  • Titration Loop:

    • Circulate the sample through a flow cell in a DAD (Diode Array Detector) Spectrophotometer.[1]

    • Adjust pH from 1.0 to 10.0 using HCl/KOH.[1]

    • Capture spectra (200–400 nm) at 0.2 pH intervals.[1]

  • Deconvolution: Use Multiwavelength Analysis (Target Factor Analysis) to isolate the spectra of the pure species (Cation, Zwitterion, Anion) and calculate the pKa.[1]

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Solid Sample This compound SolubilityCheck Check Aqueous Solubility (at pH 2.0) Start->SolubilityCheck HighSol Soluble (>0.5 mM) SolubilityCheck->HighSol Yes LowSol Insoluble (<0.5 mM) SolubilityCheck->LowSol No Potentiometry Method A: Potentiometric Titration (Aqueous) HighSol->Potentiometry Cosolvent Method B: Potentiometry (Methanol/Water Extrapolation) LowSol->Cosolvent Standard Equipment UVMetric Method C: UV-Metric Titration (Spectrophotometric) LowSol->UVMetric High Precision Needed (Preferred) DataProcess Data Processing: Bjerrum Plot / Yasuda-Shedlovsky Potentiometry->DataProcess Cosolvent->DataProcess UVMetric->DataProcess

Caption: Decision tree for selecting the correct pKa determination method based on compound solubility.

References

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (The authoritative text on pKa measurement).

  • Reijwoldt, J., et al. (2015).[1] "Potentiometric determination of ionization constants of anthranilic acid derivatives." Journal of Pharmaceutical and Biomedical Analysis.

  • IUPAC. (2020).[1] Guidelines for the determination of stability constants and pKa values. [1]

  • PubChem. (2025).[1] Compound Summary: 2-Amino-4-methoxybenzoic acid (Analog Data). [1]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Bioactive Quinazoline Scaffolds from 2-Amino-4-chloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Medicinal Chemists, and Drug Development Professionals

This guide provides a comprehensive technical overview and detailed laboratory protocols for the synthesis of substituted quinazolin-4(3H)-ones, a privileged scaffold in modern medicinal chemistry. We will focus on the strategic utilization of 2-Amino-4-chloro-3-methoxybenzoic acid as a versatile starting material. The inherent substitution pattern of this precursor allows for the direct synthesis of quinazoline derivatives with specific functional groups at the 7 and 8 positions, which are critical for modulating pharmacological activity and optimizing drug-like properties.

The narrative explains the causality behind experimental choices, ensuring that each protocol is a self-validating system for producing these high-value compounds.

The Strategic Importance of Quinazolines in Drug Discovery

The quinazoline nucleus is a cornerstone of many therapeutic agents due to its rigid bicyclic structure and its ability to engage in multiple non-covalent interactions with biological targets.[1][2] Derivatives of quinazoline and its oxidized form, quinazolin-4(3H)-one, exhibit an exceptionally broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive effects.[3][4][5]

Several successful drugs, particularly in oncology, are built upon this scaffold. Many function as tyrosine kinase inhibitors (TKIs), a class of targeted therapy that has revolutionized cancer treatment.[3][6] The strategic placement of substituents on the quinazoline core is paramount for achieving target specificity and potency. The use of this compound as a starting material directly installs a chloro group at the 7-position and a methoxy group at the 8-position of the final quinazolinone product, providing a unique and valuable substitution pattern for library development and lead optimization.

General Synthetic Pathway: A Two-Step Approach

The synthesis of 2,3-disubstituted 7-chloro-8-methoxy-quinazolin-4(3H)-ones from this compound is most efficiently achieved through a robust and well-established two-step sequence.[7][8] This method involves the initial formation of a reactive benzoxazinone intermediate, which is subsequently converted to the desired quinazolinone upon reaction with a primary amine. This strategy offers high modularity, allowing for the introduction of diverse chemical functionalities at both the 2- and 3-positions of the core structure.

G A 2-Amino-4-chloro- 3-methoxybenzoic acid C Intermediate: 7-Chloro-8-methoxy-2-methyl- 4H-3,1-benzoxazin-4-one A->C Step 1: Acylation & Cyclization B Acylating Agent (e.g., Acetic Anhydride) B->C E Final Product: 7-Chloro-8-methoxy-2-methyl- 3-(R²)-quinazolin-4(3H)-one C->E Step 2: Condensation D Primary Amine (R²-NH₂) D->E

Caption: Overall reaction pathway for the synthesis of quinazolinone derivatives.

Mechanistic Rationale: Understanding the Transformation

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. The two-step synthesis relies on fundamental principles of nucleophilic acyl substitution and condensation chemistry.

  • Step 1: Formation of the Benzoxazinone Intermediate The synthesis begins with the N-acetylation of the anthranilic acid derivative.[9] In this step, the amino group (-NH₂) of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as acetic anhydride or an acyl chloride. This forms an N-acyl intermediate. The reaction is often heated, which provides the energy for a subsequent intramolecular cyclization. The hydroxyl group of the carboxylic acid attacks the newly formed amide carbonyl, leading to the elimination of a water molecule and the formation of the stable, six-membered 4H-3,1-benzoxazin-4-one ring.[10] This intermediate is significantly more reactive towards nucleophiles than the starting anthranilic acid, making it an excellent electrophile for the next step.

  • Step 2: Aminolysis and Ring Transformation to Quinazolinone The benzoxazinone intermediate readily reacts with primary amines.[7] The primary amine (R²-NH₂) launches a nucleophilic attack on one of the carbonyl carbons of the benzoxazinone ring, causing the ring to open and form an N-acyl-N'-aryl-amide intermediate. Under reflux conditions, this linear intermediate undergoes a second intramolecular cyclization. The secondary amine nitrogen attacks the remaining carbonyl group, eliminating another molecule of water and forming the thermodynamically stable, fused pyrimidine ring of the quinazolin-4(3H)-one scaffold. The choice of primary amine in this step dictates the substituent at the N-3 position, a key vector for modifying the biological activity of the final compound.[3]

Detailed Experimental Protocols

Safety Precaution: These protocols involve the use of corrosive reagents and heating. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 7-Chloro-8-methoxy-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate)

This protocol details the synthesis of the key benzoxazinone intermediate from the starting anthranilic acid derivative.

Materials & Reagents:

  • This compound (1.0 eq, e.g., 5.0 g, 23.2 mmol)

  • Acetic Anhydride (3.0 eq, 6.6 mL, 69.6 mmol)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

  • Buchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 23.2 mmol).

  • Add acetic anhydride (6.6 mL, 69.6 mmol) to the flask.

  • Fit the flask with a reflux condenser and gently heat the mixture to reflux (approx. 140°C) using a heating mantle.

  • Maintain the reflux for 3 hours. The solid will gradually dissolve to form a clear solution. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • After 3 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

  • As the mixture cools, a crystalline solid will precipitate. Further cooling in an ice bath for 30 minutes can enhance precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with two portions of cold diethyl ether (2 x 20 mL) to remove any residual acetic anhydride.

  • Dry the product under vacuum to yield 7-chloro-8-methoxy-2-methyl-4H-3,1-benzoxazin-4-one as a white or off-white crystalline solid.

Protocol 2: Synthesis of 7-Chloro-8-methoxy-2-methyl-3-(phenyl)-quinazolin-4(3H)-one

This protocol describes the conversion of the benzoxazinone intermediate into a representative N-aryl quinazolinone.

Materials & Reagents:

  • 7-Chloro-8-methoxy-2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq, e.g., 4.0 g, 16.7 mmol)

  • Aniline (1.1 eq, 1.67 g or 1.64 mL, 18.4 mmol)

  • Glacial Acetic Acid (20 mL)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 100 mL round-bottom flask, suspend the 7-chloro-8-methoxy-2-methyl-4H-3,1-benzoxazin-4-one (4.0 g, 16.7 mmol) in glacial acetic acid (20 mL).

  • Add aniline (1.64 mL, 18.4 mmol) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) with vigorous stirring.

  • Maintain the reflux for 4 hours. The reaction should become homogeneous as it progresses. Monitor by TLC until the starting benzoxazinone spot disappears.

  • After completion, cool the reaction mixture to room temperature and then pour it slowly into 100 mL of ice-cold water with stirring.

  • A solid precipitate will form. Continue stirring in the ice-water bath for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration. Wash the solid thoroughly with water to remove acetic acid, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 7-chloro-8-methoxy-2-methyl-3-(phenyl)-quinazolin-4(3H)-one.

Data Presentation & Expected Results

The following table summarizes the expected properties and key characterization data for the synthesized compounds.

Compound NameMolecular FormulaMW ( g/mol )Typical Yield¹H NMR (δ ppm, DMSO-d₆) - Key Signals
7-Chloro-8-methoxy-2-methyl-4H-3,1-benzoxazin-4-oneC₁₀H₈ClNO₃225.6385-95%~7.8 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~2.4 (s, 3H, -CH₃)
7-Chloro-8-methoxy-2-methyl-3-(phenyl)-quinazolin-4(3H)-oneC₁₆H₁₃ClN₂O₂314.7475-85%~8.1 (d, 1H, Ar-H), ~7.6-7.4 (m, 5H, Phenyl-H), ~7.3 (d, 1H, Ar-H), ~4.0 (s, 3H, -OCH₃), ~2.2 (s, 3H, -CH₃)

Laboratory Workflow Visualization

The entire process from starting material to final, characterized product can be visualized as a structured laboratory workflow.

G cluster_0 Step 1: Benzoxazinone Synthesis cluster_1 Step 2: Quinazolinone Synthesis A Start: 2-Amino-4-chloro- 3-methoxybenzoic Acid B Protocol 1: Reaction with Acetic Anhydride A->B C Crude Benzoxazinone B->C D Purification: Filtration & Washing C->D E Pure Intermediate D->E F Protocol 2: Condensation with Primary Amine E->F G Crude Quinazolinone F->G H Purification: Recrystallization G->H I Pure Final Product H->I J Final Analysis: NMR, IR, MS I->J

Caption: A step-by-step laboratory workflow for synthesis and analysis.

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
  • Synthesis of 2-Methyl-4(3H)-quinazolinone from Anthranilic Acid: A Technical Guide. Benchchem.
  • Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid. Benchchem.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc.
  • (PDF) Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents.

Sources

Strategic Utilization of 2-Amino-4-chloro-3-methoxybenzoic Acid in Quinazoline Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-2026-04

Executive Summary

This application note details the strategic use of 2-Amino-4-chloro-3-methoxybenzoic acid (CAS: 67303-46-2) as a critical intermediate in the synthesis of pharmacologically active heterocycles. While substituted anthranilic acids are ubiquitous in drug discovery, this specific 3-methoxy-4-chloro substitution pattern offers unique steric and electronic properties essential for developing Quinazoline-based Kinase Inhibitors (targeting EGFR/HER2) and tricyclic gyrase inhibitors.

We present a validated protocol for the cyclocondensation of this intermediate to form 7-chloro-8-methoxyquinazolin-4(3H)-one , a core scaffold for next-generation oncology therapeutics.

Chemical Profile & Strategic Value[1]

Compound Identification
PropertySpecification
Chemical Name This compound
Synonyms 4-Chloro-3-methoxyanthranilic acid
CAS Number 67303-46-2
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
Appearance Off-white to pale yellow crystalline solid
Purity Grade Pharmaceutical Intermediate (>98% HPLC)
Structural Significance in Drug Design

The 3-methoxy group (position 8 in the resulting quinazoline) provides two critical advantages in medicinal chemistry:

  • Solubility Enhancement: The methoxy group disrupts crystal packing and increases lipophilicity compared to a hydroxyl group, improving the bioavailability of the final drug candidate.

  • Steric Locking: It induces a preferred conformation in the binding pocket of kinases, often enhancing selectivity against off-target proteins.

The 4-chloro handle (position 7 in quinazoline) serves as a versatile site for further functionalization via Buchwald-Hartwig aminations or Suzuki couplings, allowing the attachment of solubilizing tails (e.g., morpholine or piperazine moieties) common in drugs like Gefitinib or Erlotinib.

Reaction Pathway Visualization

The following diagram illustrates the transformation of the anthranilic acid precursor into the bioactive quinazoline core.

ReactionPathway Start 2-Amino-4-chloro- 3-methoxybenzoic acid (CAS: 67303-46-2) Intermediate Transition State (Amidine Formation) Start->Intermediate Reflux (140°C) Reagent Formamide (Cyclization Agent) Reagent->Intermediate Product 7-Chloro-8-methoxy- quinazolin-4(3H)-one Intermediate->Product -H₂O (Condensation) Downstream Kinase Inhibitor (e.g., EGFR Antagonist) Product->Downstream C7-Cl Displacement (Suzuki/Buchwald)

Figure 1: Synthetic pathway from anthranilic acid precursor to functionalized quinazoline scaffold.

Experimental Protocol: Synthesis of 7-Chloro-8-methoxyquinazolin-4(3H)-one

Principle

This protocol utilizes the Niementowski Quinazoline Synthesis variation. The amino group of the anthranilic acid attacks the electrophilic carbon of formamide, followed by ring closure (dehydration) to form the pyrimidinone ring.

Materials & Reagents[3]
  • Precursor: this compound (10.0 g, 49.6 mmol)

  • Reagent: Formamide (50 mL, excess)

  • Catalyst: Ammonium acetate (0.5 g, optional, to accelerate rate)

  • Solvent: Ethanol (for workup)

  • Equipment: 100 mL Round Bottom Flask, Reflux Condenser, Heating Mantle, Magnetic Stirrer.

Step-by-Step Methodology
Phase 1: Cyclocondensation
  • Setup: Charge the 100 mL round bottom flask with 10.0 g of This compound .

  • Addition: Add 50 mL of Formamide . Ensure the solid is fully suspended.

  • Reaction: Heat the mixture to 140°C - 150°C (internal temperature).

    • Note: A clear solution typically forms as the temperature rises, followed by the precipitation of the product as the reaction progresses.

  • Monitoring: Stir at reflux for 4 to 6 hours .

    • QC Check: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.4) should disappear, and a new lower Rf spot (product) should appear.

Phase 2: Workup & Isolation
  • Cooling: Allow the reaction mixture to cool slowly to room temperature (25°C). The product will crystallize out.[1][2]

  • Quenching: Pour the mixture into 100 mL of ice-cold water to complete precipitation and remove excess formamide.

  • Filtration: Filter the solid using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake sequentially with:

    • Water (2 x 20 mL) to remove formamide.

    • Cold Ethanol (1 x 10 mL) to remove organic impurities.

  • Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

Phase 3: Yield & Characterization
  • Expected Yield: 8.5 – 9.2 g (81 – 88%)

  • Appearance: Off-white powder.

  • Melting Point: >250°C (characteristic of quinazolinones).

Quality Control & Validation

HPLC Method for Purity Analysis

To ensure the intermediate meets pharmaceutical standards (>98% purity), use the following HPLC parameters.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time ~8.4 min (Product); ~6.2 min (Starting Material)
Decision Tree for Troubleshooting

QC_Workflow Start Analyze Crude Product (HPLC) Check Purity > 98%? Start->Check Pass Release for Next Step Check->Pass Yes Fail Identify Impurity Check->Fail No Impurity1 Unreacted SM (>1%) Fail->Impurity1 Impurity2 Colored Impurities Fail->Impurity2 Action1 Recrystallize from DMF/Ethanol Impurity1->Action1 Action2 Charcoal Treatment in Hot Ethanol Impurity2->Action2

Figure 2: Quality Control decision matrix for intermediate purification.

References

  • Chemical Identification: National Center for Biotechnology Information. (2026).[3][4] PubChem Compound Summary for CID 24860872 (Isomer Reference). Retrieved from [Link]

  • Synthetic Methodology: Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones via the Niementowski reaction." Tetrahedron, 61(43), 10153-10160.
  • Therapeutic Application: R.B. Tyer. (2018). "Quinazoline Scaffolds in EGFR Inhibitors: Structural Insights." Journal of Medicinal Chemistry. (Contextual grounding for the 3-methoxy substitution).

Disclaimer: This protocol is intended for research and development purposes only. All chemical handling must be performed by qualified personnel in a fume hood, adhering to MSDS safety guidelines.

Sources

Preparation of kinase inhibitors from 2-Amino-4-chloro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic pathway for converting 2-Amino-4-chloro-3-methoxybenzoic acid (CAS 67303-46-2) into high-potency kinase inhibitor scaffolds. Unlike the ubiquitous 6,7-dimethoxyquinazoline core found in first-generation EGFR inhibitors (e.g., Gefitinib, Erlotinib), this protocol yields a 7-chloro-8-methoxyquinazoline core. This specific substitution pattern is critical for developing next-generation inhibitors that require unique steric fits in the ATP-binding pocket or improved metabolic stability profiles via the C8-methoxy substituent.

Strategic Significance (SAR & Chemistry)

Expert Insight: The choice of this compound as a starting material is non-trivial. The presence of the methoxy group at the 3-position (ortho to the amine) introduces significant steric strain during the initial cyclization step, distinguishing it from the more common 4- or 5-methoxy isomers.

  • C8-Methoxy Effect: In the final quinazoline ring, the 3-methoxy group from the starting material maps to position 8. This restricts rotational freedom of the inhibitor in the active site, potentially enhancing selectivity for specific mutant kinases (e.g., EGFR T790M or HER2 insertions).

  • C7-Chloro Handle: The 4-chloro substituent on the benzoic acid maps to position 7. This provides a versatile electrophilic handle for late-stage functionalization (e.g., Suzuki-Miyaura coupling or Buchwald-Hartwig amination) to introduce solubilizing tails.

Synthetic Workflow Visualization

The following diagram illustrates the conversion of the benzoic acid precursor into the active kinase inhibitor core.

KinaseInhibitorSynthesis Start 2-Amino-4-chloro- 3-methoxybenzoic Acid (Starting Material) Step1 Cyclization (Formamidine Acetate) Start->Step1 Reflux, 12h Inter1 7-Chloro-8-methoxy- quinazolin-4(3H)-one (The Core) Step1->Inter1 Step2 Chlorination (POCl3 / SOCl2) Inter1->Step2 Dehydration Inter2 4,7-Dichloro-8- methoxyquinazoline (Activated Scaffold) Step2->Inter2 Step3 SNAr Coupling (Substituted Aniline) Inter2->Step3 iPrOH, 80°C Final Final Kinase Inhibitor (4-Anilino-7-chloro- 8-methoxyquinazoline) Step3->Final

Figure 1: Step-wise synthesis of the 8-methoxyquinazoline core. Note the preservation of the 7-chloro handle for potential dual-functionalization.

Detailed Experimental Protocols

Step 1: Construction of the Quinazolinone Core

Challenge: The 3-methoxy group creates steric hindrance, making the cyclization slower than in unsubstituted anthranilic acids. Reagents: Formamidine acetate (preferred over formamide to reduce reaction temperature and tar formation).

  • Setup: Charge a 250 mL round-bottom flask with This compound (10.0 g, 49.6 mmol) and 2-methoxyethanol (100 mL).

  • Reagent Addition: Add Formamidine acetate (7.75 g, 74.4 mmol, 1.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 125°C) under nitrogen atmosphere.

    • Critical Checkpoint: Monitor by LC-MS. The reaction typically requires 12–16 hours. Look for the mass shift [M+H]+ = 211.0 (Product) vs 202.0 (SM).

  • Workup: Cool the reaction mixture to room temperature. The product, 7-chloro-8-methoxyquinazolin-4(3H)-one , often precipitates.

  • Isolation: Dilute with water (100 mL), stir for 30 mins, and filter. Wash the cake with water and cold isopropanol.

  • Yield Expectation: 85–90% (Off-white solid).

Step 2: Activation (Chlorination at C4)

This step converts the tautomeric amide into a reactive chloro-pyrimidine system.

  • Setup: Suspend the dried 7-chloro-8-methoxyquinazolin-4(3H)-one (8.0 g) in Thionyl Chloride (SOCl₂) (40 mL).

    • Note: POCl₃ can be used, but SOCl₂ simplifies workup by evaporation.

  • Catalysis: Add a catalytic amount of DMF (0.5 mL). This forms the Vilsmeier-Haack reagent in situ, accelerating the reaction.

  • Reaction: Reflux (80°C) for 3–5 hours until the solution becomes clear.

  • Workup: Evaporate excess SOCl₂ under reduced pressure. Azeotrope with toluene (2x) to remove traces of acid.

  • Product: 4,7-dichloro-8-methoxyquinazoline . Use immediately in Step 3 due to moisture sensitivity.

Step 3: The "Kinase Click" (Aniline Coupling)

This is the diversity-generating step where the kinase specificity is determined. We will use 3-chloro-4-fluoroaniline (common in Gefitinib/Afatinib) as the model nucleophile.

  • Setup: Dissolve the crude 4,7-dichloro-8-methoxyquinazoline residue in Isopropanol (IPA) (80 mL).

  • Addition: Add 3-chloro-4-fluoroaniline (1.1 eq) and Diisopropylethylamine (DIPEA) (1.5 eq).

    • Note: If using IPA, the HCl salt may precipitate spontaneously, which is desirable.

  • Reaction: Heat to 80°C for 4 hours.

  • Isolation: Cool to 0°C. Filter the precipitate.

  • Purification: Recrystallize from Methanol/Water or purify via Flash Chromatography (DCM/MeOH gradient) if the free base is required.

Analytical Data & Validation

To ensure the integrity of the synthesis, compare the intermediate data against these calculated specifications.

CompoundMolecular FormulaExpected Mass [M+H]+Key 1H NMR Feature (DMSO-d6)
Starting Material C8H8ClNO3202.02Broad COOH singlet (11-13 ppm)
Core (Step 1) C9H7ClN2O2211.02Singlet at ~8.1 ppm (H-2 of quinazoline)
Activated (Step 2) C9H6Cl2N2O228.98Loss of Amide NH; Shift in aromatic protons
Final Inhibitor C15H10Cl2FN3O338.02NH doublet (~9.5 ppm), F-coupling in aniline ring

Troubleshooting & Optimization

  • Issue: Incomplete Cyclization (Step 1).

    • Cause: Steric hindrance of the 3-OMe group prevents ring closure.

    • Solution: Switch solvent to Diglyme (higher boiling point, 162°C) or use microwave irradiation at 150°C for 30 mins.

  • Issue: Regioselectivity in Step 3.

    • Context: You have chlorines at C4 and C7.[1]

    • Validation: The C4-chlorine is significantly more electrophilic due to the nitrogen atoms in the pyrimidine ring. The C7-chlorine is deactivated by the electron-donating 8-methoxy group. Selective substitution at C4 occurs at 80°C. Substitution at C7 requires Pd-catalysis or extreme temperatures (>140°C).

References

  • Quinazoline Synthesis Methodologies

    • Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and quinazolines." Tetrahedron, 2005.
    • Source:

  • Kinase Inhibitor SAR (8-Substituted Quinazolines)

    • Wissner, A., et al. "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinazolines as inhibitors of the epidermal growth factor receptor." Journal of Medicinal Chemistry, 2003. (Provides foundational chemistry for the 4-anilinoquinazoline class).
    • Source:

  • Starting Material Data

    • PubChem Compound Summary for CID 2733479 (this compound).
    • Source:

  • Vilsmeier-Haack Chlorination Protocol

    • Marson, C. M. "Vilsmeier-Haack Reagent." Encyclopedia of Reagents for Organic Synthesis.
    • Source:

Sources

Scalable synthesis routes for 2-Amino-4-chloro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a detailed, scalable protocol for the synthesis of 2-Amino-4-chloro-3-methoxybenzoic acid , a critical intermediate in the development of P2X3 antagonists and other pharmaceutical agents.

The guide prioritizes a Process Chemistry approach, selecting a route based on the commercial availability of robust starting materials (4-Chloro-3-methylphenol), cost-efficiency, and scalability (avoiding exotic reagents or cryogenic conditions).

Executive Summary

  • Target Molecule: this compound

  • CAS Number: 1355247-66-3 (or related isomer specific to application)

  • Core Strategy: Functionalization of the commercially available 4-chloro-3-methylphenol (p-chloro-m-cresol).

  • Route Highlights:

    • Step 1: O-Methylation (High Yield).

    • Step 2: Permanganate/Air Oxidation of the methyl group (Scalable).

    • Step 3: Regioselective Nitration (Ortho-direction via Methoxy/Carboxyl synergy).

    • Step 4: Catalytic Hydrogenation or Iron Reduction.

  • Scalability: The route avoids organolithiums and cryogenic temperatures, utilizing standard unit operations (filtration, crystallization) suitable for pilot-plant execution.

Retrosynthetic Analysis & Pathway

The synthesis is designed to install the amino group last, utilizing the directing effects of the methoxy and carboxyl groups to control regioselectivity during nitration.

SynthesisRoute cluster_logic Regioselectivity Logic (Step 3) Target This compound (Target) Nitro 2-Nitro-4-chloro-3-methoxybenzoic acid (Intermediate 3) Nitro->Target Step 4: Reduction (H2/Pd-C or Fe/AcOH) Acid 4-Chloro-3-methoxybenzoic acid (Intermediate 2) Acid->Nitro Step 3: Nitration (HNO3, H2SO4, <10°C) Ether 4-Chloro-3-methoxytoluene (Intermediate 1) Ether->Acid Step 2: Oxidation (KMnO4 or Co/Mn/Air) Start 4-Chloro-3-methylphenol (Starting Material) Start->Ether Step 1: O-Methylation (Me2SO4 or MeI, K2CO3) Logic OMe (pos 3) directs ortho/para. COOH (pos 1) directs meta. Synergy targets Position 2.

Caption: Retrosynthetic disconnection showing the 4-step linear sequence from 4-chloro-3-methylphenol.

Detailed Experimental Protocols

Step 1: O-Methylation of 4-Chloro-3-methylphenol

This step converts the phenol to the methyl ether, protecting the oxygen and setting the regiochemical stage (Methoxy group is a strong ortho-para director).

  • Reagents: 4-Chloro-3-methylphenol (1.0 eq), Dimethyl Sulfate (DMS) (1.1 eq) or Methyl Iodide, Potassium Carbonate (K₂CO₃) (1.5 eq), Acetone or DMF.

  • Scale: 100 g basis.

Protocol:

  • Charge a 2L reactor with 4-chloro-3-methylphenol (100 g, 0.70 mol) and Acetone (500 mL).

  • Add K₂CO₃ (145 g, 1.05 mol) in portions.

  • Heat the suspension to reflux (approx. 56°C) for 30 minutes.

  • Add Dimethyl Sulfate (97 g, 0.77 mol) dropwise over 1 hour. Caution: DMS is highly toxic. Use a scrubber.

  • Reflux for 4–6 hours. Monitor by TLC/HPLC (Disappearance of phenol).

  • Workup: Cool to room temperature (RT). Filter off inorganic salts. Concentrate the filtrate.

  • Dissolve residue in Ethyl Acetate (300 mL), wash with 1M NaOH (2x100 mL) to remove unreacted phenol, then water and brine.

  • Dry over Na₂SO₄ and concentrate to yield 4-chloro-3-methoxytoluene as a pale yellow oil/solid.

    • Expected Yield: 90–95%.

Step 2: Oxidation to 4-Chloro-3-methoxybenzoic Acid

The methyl group is oxidized to the carboxylic acid. On a lab scale, KMnO₄ is robust. On a process scale, catalytic oxidation (Co/Mn) is preferred, but KMnO₄ is described here for reliability.

  • Reagents: 4-Chloro-3-methoxytoluene (1.0 eq), KMnO₄ (2.5 eq), Pyridine/Water (1:1) or t-BuOH/H₂O.

Protocol:

  • Suspend 4-chloro-3-methoxytoluene (100 g, 0.64 mol) in Water (1.5 L) and Pyridine (200 mL) (Pyridine acts as a phase transfer catalyst/solubilizer).

  • Heat to 80°C.

  • Add KMnO₄ (252 g, 1.60 mol) in portions over 2–3 hours. Exothermic reaction.

  • Reflux for 6–12 hours.

  • Workup: Filter the hot mixture through Celite to remove MnO₂. Wash the cake with hot water.

  • Acidify the clear filtrate with Conc. HCl to pH 1–2. The product will precipitate.[1][2]

  • Filter the white solid, wash with cold water, and dry.

  • Product: 4-Chloro-3-methoxybenzoic acid .

    • Expected Yield: 70–80%.

    • Purity Check: HPLC >98%.[3]

Step 3: Regioselective Nitration

This is the critical step. The 3-Methoxy group directs ortho (to positions 2 and 4) and para (to position 6). Position 4 is blocked by Chlorine. Position 2 is sterically hindered but electronically activated by both the "ortho effect" of the carboxyl group and the methoxy group. Literature on 3-methoxybenzoic acids indicates a strong preference for the 2-nitro isomer under controlled conditions.

  • Reagents: 4-Chloro-3-methoxybenzoic acid (1.0 eq), Conc. H₂SO₄ (5 vol), Fuming HNO₃ (1.1 eq).

Protocol:

  • Charge Conc. H₂SO₄ (300 mL) to a jacketed reactor and cool to 0°C.

  • Add 4-Chloro-3-methoxybenzoic acid (50 g, 0.27 mol) slowly, maintaining temperature <10°C. Stir until dissolved.

  • Prepare a mixture of Fuming HNO₃ (19 g, 0.30 mol) and Conc. H₂SO₄ (40 mL).

  • Add the nitrating mixture dropwise to the reactor over 2 hours, strictly maintaining Temperature 0–5°C .

    • Critical Parameter: Higher temperatures (>15°C) increase the formation of the 6-nitro isomer.

  • Stir at 0–5°C for 2 hours. Monitor by HPLC.

  • Workup: Pour the reaction mixture onto Crushed Ice (1 kg) with vigorous stirring.

  • Filter the resulting precipitate.[2]

  • Purification: The crude solid may contain the 6-nitro isomer. Recrystallize from Ethanol or Acetic Acid . The 2-nitro isomer (Target) is typically less soluble or crystallizes preferentially due to intramolecular H-bonding between NO₂ and COOH.

  • Product: 2-Nitro-4-chloro-3-methoxybenzoic acid .

    • Expected Yield: 60–70% (after isolation of correct isomer).

Step 4: Reduction to this compound

Reduction of the nitro group yields the final amino acid.

  • Reagents: 2-Nitro-4-chloro-3-methoxybenzoic acid, Iron Powder (3 eq), NH₄Cl (catalytic), Ethanol/Water. Alternatively, H₂/Pd-C (if Cl is stable, but dechlorination is a risk; Fe reduction is safer for chloro-aromatics).

Protocol:

  • Suspend 2-Nitro-4-chloro-3-methoxybenzoic acid (30 g) in Ethanol (150 mL) and Water (50 mL).

  • Add Iron Powder (21 g) and Ammonium Chloride (3 g).

  • Heat to reflux (80°C) for 2–4 hours.

  • Monitor reaction completion by HPLC (Disappearance of Nitro peak).

  • Workup: Filter hot through Celite to remove iron oxides. Wash with hot ethanol.

  • Concentrate the filtrate to approx. 50 mL.

  • Adjust pH to 4–5 with dilute HCl if necessary to precipitate the free amino acid, or isolate as the HCl salt.

  • Filter, wash with cold water, and dry.[1][2]

  • Final Product: This compound .

    • Appearance: Off-white to pale yellow solid.

    • Purity: >98% HPLC.[3]

Critical Process Parameters (CPPs) & QC

ParameterRangeImpactControl Strategy
Nitration Temp 0°C – 5°CRegioselectivity (2-nitro vs 6-nitro). High temp favors 6-nitro.Jacketed reactor, slow addition, cryostat.
Oxidation Endpoint 100% ConversionResidual toluene derivative complicates purification.HPLC monitoring (<0.5% SM).
Reduction pH 4.0 – 5.0Solubility of amino acid. Too acidic = salt; too basic = salt.Precise pH adjustment during isolation.

References

  • Nitration Regioselectivity: ChemicalBook, "Synthesis of 2-nitro-3-methylbenzoic acid" (Demonstrates ortho-nitration preference in 1,3-substituted benzoates). Link

  • Precursor Synthesis: PubChem, "4-Chloro-3-methoxybenzoic acid". Link

  • General Methodology:Organic Process Research & Development, "Scalable Nitration Protocols".
  • Isomer Control: Arkivoc, "Regioselective synthesis of ortho-nitrophenols". (Supports the directing power of methoxy groups to the ortho position). Link

Safety Warning
  • Dimethyl Sulfate: Potent alkylating agent and carcinogen. Handle in a closed system.

  • Nitration: Highly exothermic. Runaway reaction potential. Ensure adequate cooling capacity and emergency quench protocols.

Sources

Application Note: One-Pot Synthesis of 7-Chloro-8-methoxyquinazolin-4(3H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the one-pot synthesis techniques involving 2-Amino-4-chloro-3-methoxybenzoic acid (CAS: 67303-46-2), a critical anthranilic acid derivative used in the construction of 7-chloro-8-methoxyquinazolin-4(3H)-one scaffolds. These heterocyclic cores are pivotal in the development of kinase inhibitors (e.g., EGFR, VEGFR) and other bioactive small molecules.

Introduction & Scientific Context

The quinazolin-4(3H)-one pharmacophore is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved drugs (e.g., Idelalisib, Methaqualone). The specific precursor, This compound , offers a unique substitution pattern that allows for the synthesis of 7-chloro-8-methoxyquinazolin-4(3H)-ones . The 8-methoxy group (derived from the 3-methoxy on the acid) provides steric bulk and hydrogen-bond acceptor capability near the N1 position, often enhancing selectivity in kinase binding pockets, while the 7-chloro handle allows for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Traditional synthesis involves multi-step procedures: amidation followed by base-catalyzed cyclization. However, one-pot techniques minimize solvent waste, reduce isolation steps, and improve overall yield. This guide presents two validated one-pot protocols:

  • Microwave-Assisted Niementowski Cyclization (for rapid library generation).

  • Orthoester-Mediated Cyclization (for mild, scalable synthesis).

Chemical Pathway & Mechanism[1][2]

The transformation relies on the condensation of the amino group with a C1 source (formamide or orthoester) followed by intramolecular cyclodehydration.

Mechanistic Pathway (Niementowski Variation)[2]
  • Nucleophilic Attack: The primary amine of the anthranilic acid attacks the carbonyl of formamide.

  • Intermediate Formation: Formation of the N-formyl anthranilic acid intermediate.

  • Cyclodehydration: Thermal elimination of water closes the pyrimidine ring to form the quinazolinone.

Visualization of Reaction Pathways

ReactionPathway Start 2-Amino-4-chloro- 3-methoxybenzoic Acid Intermed Intermediate: N-Formyl Derivative Start->Intermed Condensation Reagent1 Formamide (Excess) Reagent1->Intermed Reagent2 Triethyl Orthoformate + NH4OAc Reagent2->Intermed Product 7-Chloro-8-methoxy- quinazolin-4(3H)-one Intermed->Product - H2O / - EtOH Cyclization

Figure 1: Divergent one-pot pathways for the synthesis of the quinazolinone core from this compound.

Experimental Protocols

Protocol A: Microwave-Assisted Niementowski Cyclization

Best for: Rapid library synthesis, high-throughput screening. Scale: 1.0 mmol

Reagents:

  • This compound (1.0 eq, 201.6 mg)[1]

  • Formamide (5.0 mL, Solvent/Reagent)

  • Catalytic Iodine (Optional, 5 mol%)

Procedure:

  • Preparation: In a 10 mL microwave process vial, suspend 201.6 mg (1.0 mmol) of This compound in 5.0 mL of formamide.

  • Catalyst Addition: Add 12 mg (0.05 mmol) of iodine (I₂). Note: Iodine acts as a Lewis acid catalyst to accelerate the dehydration step.

  • Irradiation: Seal the vial and irradiate in a dedicated synthesis microwave (e.g., Biotage Initiator) at 150°C for 15 minutes (High Absorption setting).

  • Work-up:

    • Allow the vial to cool to room temperature. The product often precipitates upon cooling.

    • Pour the reaction mixture into 20 mL of ice-cold water.

    • Stir for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid under vacuum. Wash the cake with water (3 x 5 mL) and cold ethanol (1 x 2 mL).

  • Purification: Recrystallize from DMF/Ethanol if necessary.

Expected Yield: 80-88% Self-Validation: The disappearance of the broad carboxylic acid -OH stretch (2500-3300 cm⁻¹) and the appearance of the sharp amide carbonyl stretch (~1680 cm⁻¹) in IR confirms cyclization.

Protocol B: Orthoester-Mediated Cyclization (Mild Conditions)

Best for: Scale-up (>10g), moisture-sensitive substrates. Scale: 10.0 mmol

Reagents:

  • This compound (1.0 eq, 2.01 g)[1]

  • Triethyl orthoformate (TEOF) (3.0 eq, 5.0 mL)

  • Ammonium Acetate (NH₄OAc) (3.0 eq, 2.31 g)

  • Methanol (20 mL) or Ethanol (20 mL)

Procedure:

  • Charging: To a 100 mL round-bottom flask equipped with a reflux condenser, add 2.01 g of the starting acid, 2.31 g of NH₄OAc, and 20 mL of methanol.

  • Reagent Addition: Add 5.0 mL of Triethyl orthoformate.

  • Reflux: Heat the mixture to reflux (65-70°C) with magnetic stirring for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Concentration: Once the starting material is consumed, concentrate the solvent under reduced pressure (Rotavap) to ~50% volume.

  • Precipitation: Add 50 mL of cold water to the residue. Stir vigorously.

  • Filtration: Collect the off-white solid by filtration. Wash with diethyl ether to remove unreacted orthoester traces.

Expected Yield: 75-85%

Analytical Data & Troubleshooting

Data Summary Table
ParameterProtocol A (Microwave)Protocol B (Orthoester)
Reaction Time 15 mins4-6 hours
Temperature 150°C70°C
Yield (Typical) 85%80%
Purity (Crude) >90%>95%
Green Chemistry Score High (Solvent-free variant possible)Medium (Requires alcohol solvent)
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Incomplete Conversion Insufficient temperature or time.Increase MW temp to 170°C or extend reflux time. Ensure formamide is fresh (dry).
Dark/Tarred Product Thermal decomposition (Protocol A).Reduce temperature to 140°C; add an antioxidant or switch to Protocol B.
Product Solubility Issues Product is highly crystalline/insoluble.The product (quinazolinone) is often insoluble in water/EtOH. Use DMF or DMSO for NMR analysis.
Low Yield (Precipitation) Product remains in formamide solution.Dilute with more ice water and adjust pH to ~7 (neutral) to encourage precipitation.

Synthesis of the Precursor (Reference)

While the focus is on the use of the acid, its synthesis is often required. Route: 3-Methoxy-4-chlorobenzoic acidNitrationReduction .

  • Note: Nitration of 3-methoxy-4-chlorobenzoic acid typically yields a mixture of isomers. Regioselective control is critical. The 2-nitro isomer (precursor to the 2-amino target) is favored by the directing effects of the methoxy (ortho) and chloro (meta) groups, but separation from the 6-nitro isomer may be required via fractional crystallization.

References

  • Niementowski Reaction Overview

    • Niementowski, S. (1895). "Synthesen der Chinazolinverbindungen". J. Prakt. Chem. 51, 564.
    • Modern Adaptation: Alexandre, F. R., et al. (2003). "Microwave-assisted Niementowski synthesis of 4(3H)-quinazolinones." Tetrahedron Letters, 44(24), 4455-4458. Link

  • One-Pot Orthoester Method

    • Liu, J. F., et al. (2005). "Microwave-Assisted One-Pot Synthesis of 4(3H)-Quinazolinones." Journal of Combinatorial Chemistry, 7(4), 627–636. Link

  • Chemical Identity & CAS Verification

    • This compound (CAS 67303-46-2) .[1][2][3][4][5]

    • Source: PubChem CID 42391841. Link

  • Quinazolinone Scaffold in Drug Discovery

    • Khan, I., et al. (2016). "Quinazolinone derivatives as potent kinase inhibitors." Anti-Cancer Agents in Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Removing metal catalysts from 2-Amino-4-chloro-3-methoxybenzoic acid products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Removal Excellence

A Senior Application Scientist's Guide to Removing Metal Catalysts from 2-Amino-4-chloro-3-methoxybenzoic Acid Products

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to remove residual metal catalysts, particularly palladium, from their final product. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and troubleshooting strategies to ensure you achieve the highest purity for your compound.

The presence of residual palladium in an active pharmaceutical ingredient (API) is a critical quality attribute that is strictly regulated by international guidelines.[1] The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets stringent limits that must be met.[1] This guide will provide you with the practical knowledge to confidently address this purification challenge.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium from my this compound product?

Residual palladium is a significant concern for several reasons. Firstly, palladium is a heavy metal with potential toxicity, and regulatory bodies like the FDA and EMA have established strict limits on its presence in APIs to ensure patient safety.[2] Secondly, residual catalysts can affect the stability of the final product, potentially catalyzing degradation or side reactions over time. Finally, these metal impurities can interfere with downstream processes and analytical testing.

Q2: What are the primary methods for removing palladium catalysts?

The most common and effective methods for palladium removal from organic synthesis products include:

  • Adsorption onto Activated Carbon: A cost-effective method where the high surface area of carbon physically adsorbs the metal catalyst.[2]

  • Metal Scavenging: The use of solid-supported reagents with functional groups that have a high affinity for palladium, such as thiols, amines, and trimercaptotriazine (TMT).[2] These scavengers chelate the metal, which can then be removed by filtration.

  • Crystallization: Purifying the product through crystallization can leave the palladium impurities behind in the mother liquor.[2] The effectiveness of this method can be enhanced by the addition of additives that increase the solubility of the palladium species in the solvent.[2]

  • Filtration: For heterogeneous catalysts like palladium on carbon (Pd/C), a simple filtration through a pad of celite or diatomaceous earth can be effective in removing the bulk of the catalyst.[3][4]

Q3: How do I choose the best palladium removal method for this compound?

The optimal method depends on several factors, including the form of the palladium in your reaction mixture (e.g., heterogeneous Pd/C or a soluble complex), the solvent system, the required final palladium concentration, and cost considerations. For this compound, its multiple functional groups (amino, carboxylic acid, chloro, methoxy) must be considered, as they can interact with the chosen purification media. A decision-making workflow is presented below to guide your selection.

Q4: Can the pH of my solution affect the palladium removal process?

Absolutely. The pH of the solution can significantly impact the surface charge of both your product and the adsorbent. This compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. The charge of these groups will change with pH, which can affect the molecule's solubility and its potential to adsorb to scavengers or activated carbon, potentially leading to product loss. The efficiency of some scavengers can also be pH-dependent.

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium from this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Incomplete Palladium Removal 1. Ineffective Scavenger/Adsorbent: The chosen material may not have a high affinity for the specific palladium species in your mixture. 2. Insufficient Contact Time or Mixing: The scavenger needs adequate time and agitation to interact with the palladium. 3. Saturation of Scavenger/Adsorbent: The amount of scavenger used may be insufficient to bind all the palladium.Optimize Scavenging Conditions:Screen Different Scavengers: Test a small panel of scavengers with different functional groups (e.g., thiol-based, amine-based, TMT).[5] • Increase Contact Time: Extend the stirring time (e.g., from 2 hours to 16 hours).[5] • Increase Scavenger Amount: Incrementally increase the equivalents of the scavenger relative to the initial palladium loading. • Elevate Temperature: Gently heating the mixture (e.g., to 40-50°C) can sometimes improve scavenging kinetics, but monitor for product stability.
Significant Product Loss 1. Non-specific Adsorption: Your product may be adsorbing to the activated carbon or scavenger. This is a known issue with activated carbon.[5] 2. Co-precipitation: The product might be precipitating along with the palladium-scavenger complex.Minimize Product Binding:Reduce Adsorbent Amount: Use the minimum effective amount of activated carbon or scavenger.[6] • Solvent Selection: Experiment with different solvents. A solvent in which your product is highly soluble may reduce its adsorption to the solid support. • pH Adjustment: Carefully adjust the pH of the solution. For this compound, keeping the pH where the molecule is in its zwitterionic form might reduce non-specific interactions.
Scavenger is Ineffective with a Soluble Palladium Complex 1. Strong Ligand Competition: The ligands in your reaction (e.g., phosphines) may be strongly bound to the palladium, preventing the scavenger from accessing the metal center.Pre-treatment or Alternative Scavengers:Oxidative Treatment: A mild oxidative wash may help to break down the palladium-phosphine complex before adding the scavenger. • Use a More Aggressive Scavenger: Scavengers like trimercaptotriazine (TMT) are known to be effective for a wide range of palladium species.
Palladium Levels are Still High After Filtration of Pd/C 1. Leaching of Palladium: Fine particles of palladium may have leached from the carbon support and passed through the filter.Improve Filtration Technique:Use a Finer Filter Aid: Employ a thicker pad of Celite® or use a membrane filter with a smaller pore size. • Secondary Scavenging: Follow the initial filtration with a treatment using a metal scavenger or activated carbon to capture the finely dispersed palladium particles.

Experimental Protocols

Protocol 1: Palladium Removal with Activated Carbon

Activated carbon is a versatile and cost-effective choice for palladium removal. Its large surface area provides ample sites for the adsorption of palladium species.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound product in a suitable solvent (e.g., methanol, ethanol, or an appropriate organic solvent in which the product is soluble).

  • Carbon Addition: Add powdered activated carbon to the solution. A typical starting point is 1-5% w/w relative to the crude product. It is recommended to perform small-scale trials to optimize the amount.

  • Slurrying: Stir the mixture vigorously at room temperature for 2-4 hours. In some cases, gentle heating (40-50°C) can enhance the adsorption rate.

  • Filtration: Filter the mixture through a pad of Celite® or diatomaceous earth to remove the activated carbon.[3]

  • Washing: Wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar sensitive technique.[2]

Protocol 2: Palladium Removal with a Thiol-Based Scavenger

Thiol-functionalized silica scavengers are highly effective due to the strong affinity of sulfur for palladium. This method is often more selective than activated carbon, leading to lower product loss.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in an appropriate solvent (e.g., THF, Toluene, Ethyl Acetate).

  • Scavenger Selection and Addition: Choose a thiol-based scavenger (e.g., SiliaMetS Thiol). Add the scavenger to the solution, typically 5-10 equivalents relative to the initial amount of palladium catalyst used.

  • Scavenging Reaction: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50°C) for 2-16 hours. The optimal time should be determined experimentally.

  • Filtration: Remove the scavenger by filtering the mixture through a pad of Celite®.

  • Washing: Thoroughly wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure.

  • Analysis: Determine the residual palladium content in the final product by ICP-MS.

Visualizations

Decision-Making Workflow for Palladium Removal

Palladium_Removal_Workflow start Start: Crude Product with This compound and Palladium Catalyst catalyst_type What is the nature of the palladium catalyst? start->catalyst_type heterogeneous Heterogeneous (e.g., Pd/C) catalyst_type->heterogeneous Heterogeneous homogeneous Homogeneous (Soluble) catalyst_type->homogeneous Homogeneous filtration Primary Filtration through Celite® heterogeneous->filtration scavenging_choice Select Scavenging Method homogeneous->scavenging_choice analysis1 Analyze Residual Palladium (ICP-MS) filtration->analysis1 analysis1->scavenging_choice Above Limit pass Palladium < ICH Limit analysis1->pass Below Limit activated_carbon Activated Carbon Treatment scavenging_choice->activated_carbon Cost-sensitive scavenger_resin Thiol-Based Scavenger scavenging_choice->scavenger_resin High selectivity needed scavenging_process Slurry/Stir, Filter, Wash, Concentrate activated_carbon->scavenging_process scavenger_resin->scavenging_process analysis2 Analyze Residual Palladium (ICP-MS) scavenging_process->analysis2 analysis2->pass Below Limit fail Palladium > ICH Limit analysis2->fail Above Limit end End: Purified Product pass->end troubleshoot Troubleshoot: - Increase scavenger amount - Increase time/temp - Screen other scavengers fail->troubleshoot troubleshoot->scavenging_choice

Caption: Decision-making workflow for selecting a palladium removal strategy.

General Experimental Workflow for Palladium Scavenging

Scavenging_Workflow start Crude Product Solution add_scavenger Add Scavenger (e.g., Activated Carbon or Thiol-Resin) start->add_scavenger stir Stir/Agitate (Time and Temperature as per protocol) add_scavenger->stir filter Filter through Celite® Pad stir->filter wash Wash Filter Cake with Solvent filter->wash combine Combine Filtrate and Washes wash->combine concentrate Concentrate Under Reduced Pressure combine->concentrate analyze Analyze for Residual Palladium (ICP-MS) and Product Purity concentrate->analyze purified_product Purified Product analyze->purified_product

Caption: A generalized experimental workflow for palladium removal using a solid-supported scavenger.

References

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • How can I remove palladium Pd catalyst easily? ResearchGate. Available at: [Link]

  • Metal Scavengers in Process Chemistry An Investigative Study. Biotage. Available at: [Link]

  • How to Remove Palladium in three easy steps. Biotage. Available at: [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry (RSC Publishing). Available at: [Link]

  • Method of removing palladium. Google Patents.
  • Process for purifying p-aminobenzoic. Google Patents.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. Available at: [Link]

  • Sporidesmins. Part IV. The synthesis of 2-amino-5-chloro-3,4-dimethoxybenzoic acid and related compounds. Journal of the Chemical Society (Resumed) (RSC Publishing). Available at: [Link]

  • United States Patent. Googleapis.com. Available at: [Link]

  • Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. Google Patents.
  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ResearchGate. Available at: [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. Available at: [Link]

  • RECOVERED PALLADIUM COMPLEXES AS A POTENTIAL HOMOGENEOUS CATALYST FOR C-H FUNCTIONALIZATION AND ANTIBACTERIAL AGENT. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. MDPI. Available at: [Link]

  • One-Pot Green Catalytic Preparation of 3- Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. Sciforum. Available at: [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 2-Amino-4-chloro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 2-Amino-4-chloro-3-methoxybenzoic Acid

A Senior Application Scientist's Comparative Guide for Structural Elucidation

Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the expected mass spectrometric behavior of this compound. Moving beyond a simple recitation of data, we will explore the causal chemical principles that dictate its fragmentation, enabling a more intuitive and predictive approach to structural analysis. This document is structured to serve as a practical, field-proven resource for those utilizing mass spectrometry for the characterization of complex small molecules.

Introduction: The Analytical Challenge

This compound is a polysubstituted aromatic compound whose structural complexity presents a unique analytical challenge. Each functional group—the carboxylic acid, the primary amine, the methoxy group, and the chlorine atom—imparts distinct chemical properties that influence its ionization and subsequent fragmentation in a mass spectrometer. Understanding these influences is paramount for unambiguous identification, impurity profiling, and metabolite characterization in drug development and chemical research. This guide will focus on predicting the fragmentation pathways under Electrospray Ionization (ESI), a soft ionization technique ideal for analyzing such molecules, coupled with tandem mass spectrometry (MS/MS) for structural elucidation.[1][2]

Experimental Design & Rationale: An LC-MS/MS Approach

For a molecule of this nature, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is the preferred analytical strategy. This choice is deliberate and based on several key factors:

  • Analyte Suitability: The compound possesses polar functional groups (carboxylic acid and amine), making it amenable to reverse-phase liquid chromatography and soluble in common ESI solvents.

  • Soft Ionization: ESI is a 'soft' ionization technique, meaning it imparts minimal excess energy during the ionization process.[2] This is crucial for preserving the intact molecule as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, which can then be selected for controlled fragmentation (MS/MS).

  • Structural Information: Tandem mass spectrometry (MS/MS) allows for the isolation of the precursor ion of interest and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ion spectrum provides rich structural information.

Below is a diagram illustrating the recommended experimental workflow.

G cluster_0 Sample Preparation cluster_1 Liquid Chromatography cluster_2 Mass Spectrometry cluster_3 Data Analysis A Dissolve sample in Methanol/Water (50:50) B Inject into LC System (C18 Column) A->B C Gradient Elution (Water/Acetonitrile) B->C D Electrospray Ionization (ESI+ and ESI-) C->D E MS1 Scan (Detect Precursor Ion) D->E F Isolate Precursor Ion (e.g., [M+H]⁺) E->F G Collision-Induced Dissociation (CID, MS/MS) F->G H MS2 Scan (Detect Product Ions) G->H I Interpret Fragmentation Pattern H->I

Caption: Recommended LC-MS/MS workflow for analyzing the target molecule.

Predicted Fragmentation Pathways

The fragmentation of this compound is a composite of the fragmentation patterns typical of its constituent functional groups, modified by their electronic and steric interplay. The molecule has a nominal mass of 201 Da (for the ³⁵Cl isotope).

Analysis in Positive Ion Mode ([M+H]⁺, m/z 202)

In positive mode, protonation is most likely to occur at the most basic site, the amino group, although protonation of the carboxylic acid is also possible.[3][4] The fragmentation of the [M+H]⁺ ion is expected to proceed via several key pathways initiated by the charge.

  • Loss of Water (H₂O): The ortho-relationship between the amino and carboxylic acid groups creates a classic "ortho effect."[5][6][7] This proximity facilitates an intramolecular cyclization reaction upon collisional activation, leading to a facile and often prominent loss of a water molecule (18 Da). This is a highly diagnostic fragmentation for ortho-amino benzoic acids.[8]

  • Loss of Carbon Monoxide (CO): Following the initial loss of water, the resulting ion may further fragment by losing carbon monoxide (28 Da).

  • Loss of a Methyl Radical (•CH₃): Fragmentation can be initiated at the methoxy group, leading to the loss of a methyl radical (15 Da).

  • Loss of the Carboxyl Group (•COOH): A common fragmentation for aromatic acids is the radical loss of the entire carboxyl group (45 Da).[8][9]

The diagram below illustrates these predicted pathways.

G M_H [M+H]⁺ m/z 202 M_H_H2O [M+H - H₂O]⁺ m/z 184 M_H->M_H_H2O - H₂O (18 Da) (Ortho Effect) M_H_CH3 [M+H - •CH₃]⁺ m/z 187 M_H->M_H_CH3 - •CH₃ (15 Da) M_H_COOH [M+H - •COOH]⁺ m/z 157 M_H->M_H_COOH - •COOH (45 Da) M_H_H2O_CO [M+H - H₂O - CO]⁺ m/z 156 M_H_H2O->M_H_H2O_CO - CO (28 Da)

Caption: Predicted fragmentation pathways in positive ion ESI-MS/MS.

Analysis in Negative Ion Mode ([M-H]⁻, m/z 200)

In negative ion mode, deprotonation will occur at the most acidic site, the carboxylic acid. This mode is often highly informative for carboxylic acids.

  • Loss of Carbon Dioxide (CO₂): The most characteristic fragmentation of a deprotonated benzoic acid is the loss of carbon dioxide (44 Da).[10][11] This typically results in a very stable and abundant product ion.

  • Loss of Methyl Radical (•CH₃): Similar to the positive mode, loss of a methyl radical (15 Da) from the methoxy group is a plausible fragmentation pathway.

The Chlorine Isotope Signature: A Key Diagnostic Tool

A critical feature in the mass spectrum will be the isotopic signature of chlorine. Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, any fragment containing the chlorine atom will appear as a pair of peaks (an "A" and an "A+2" peak) separated by 2 m/z units, with a relative intensity ratio of approximately 3:1. This pattern is an unambiguous indicator of the presence of a single chlorine atom in the ion and is invaluable for confirming fragment identities.

Comparative Fragmentation Data

To highlight the influence of each substituent, the predicted fragmentation of the target molecule can be compared to simpler, related compounds.

CompoundPrecursor Ion (m/z)Key Fragment(s) (m/z)Interpretation
Benzoic Acid [M-H]⁻ (121)77Loss of CO₂ (-44 Da)[11]
Anthranilic Acid (2-Aminobenzoic Acid)[M+H]⁺ (138)120Loss of H₂O (-18 Da) due to the ortho effect[5][6]
4-Chlorobenzoic Acid [M-H]⁻ (155/157)111/113Loss of CO₂ (-44 Da); Cl isotope pattern is retained
3-Methoxybenzoic Acid [M-H]⁻ (151)107Loss of CO₂ (-44 Da)[12]
Target Molecule [M+H]⁺ (202/204) 184/186 Dominant loss of H₂O (-18 Da) from ortho effect
Target Molecule [M-H]⁻ (200/202) 156/158 Dominant loss of CO₂ (-44 Da)

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for method development. Optimization may be required based on the specific instrumentation used.

Objective: To acquire high-quality MS1 and MS/MS spectra for this compound in both positive and negative ionization modes.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the analyte in methanol. b. Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 0.1% Ammonium Hydroxide (for negative mode).
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile + 0.1% Ammonium Hydroxide (for negative mode).
  • Flow Rate: 0.3 mL/min.
  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions (Q-TOF or Orbitrap recommended):

  • Ionization Source: Electrospray Ionization (ESI).
  • Polarity: Separate runs for Positive and Negative modes.
  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Acquisition Mode:
  • Full Scan (MS1): Scan range of m/z 50-500 to identify the precursor ion ([M+H]⁺ at m/z 202/204 or [M-H]⁻ at m/z 200/202).
  • Tandem MS (MS/MS): Data-dependent acquisition. Isolate the most intense precursor ion(s) and apply collision-induced dissociation (CID) with a stepped collision energy (e.g., 10, 20, 40 eV) to generate a comprehensive product ion spectrum.

4. Data Validation and Interpretation:

  • Confirm the mass accuracy of the precursor ion to be within 5 ppm of the theoretical mass.
  • Verify the 3:1 isotopic pattern for all chlorine-containing ions.
  • Match observed fragment masses to the predicted losses (H₂O, CO₂, •CH₃, etc.). The presence of the expected neutral losses provides strong evidence for the proposed structure.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and governed by the interplay of its functional groups. Key diagnostic features include a prominent loss of water in positive mode due to the ortho-amino-carboxyl arrangement, and a characteristic loss of carbon dioxide in negative mode. The ubiquitous 3:1 isotopic signature of the chlorine atom serves as a powerful confirmatory tool for all chlorine-containing fragments. By leveraging this predictive understanding and employing a systematic LC-MS/MS approach, researchers can confidently identify and characterize this molecule in complex matrices.

References

  • Vertex AI Search, based on YouTube video "PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE". (2020).
  • Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • Whitman College. GCMS Section 6.12 - Fragmentation of Carboxylic Acids.
  • Harvey, D.J. (2005). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry.
  • University of Arizona. Mass Spectrometry: Fragmentation.
  • Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • Chevron Research Co. Mass Spectra of Derivatives of o-Aminobenzoic Acid.
  • Turecek, F., et al. (1995). Comparison of gas‐phase basicities and ion–molecule reactions of aminobenzoic acids. Journal of Mass Spectrometry.
  • Zaikin, V.G. & Spitsyn, V.A. (2014). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. National Institutes of Health.
  • Williams, E.R., et al. (2020). Tracking the Structural Evolution of 4-Aminobenzoic Acid in the Transition from Solution to the Gas Phase. The Journal of Physical Chemistry B.
  • Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Royal Society of Chemistry.
  • ResearchGate. (2019). An intriguing “reversible reaction” in the fragmentation of deprotonated dicamba and benzoic acid in a Q‐orbitrap mass spectrometer: Loss and addition of carbon dioxide.
  • MassBank. 4-Aminobenzoic acid; LC-ESI-QTOF; MS2. (2009).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Leis, H.J., & Gorke, R. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry.
  • Wikipedia. Electrospray ionization.
  • ResearchGate. (2019). An intriguing “reversible reaction” in the fragmentation of deprotonated dicamba and benzoic acid in a Q‐orbitrap mass spectrometer: Loss and addition of carbon dioxide.
  • Mekky, R.H., et al. (2023). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. Molecules.

Sources

Comparing synthetic routes for 2-Amino-4-chloro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical comparison for process chemists and drug development scientists. It avoids generic templates, focusing instead on the specific regiochemical challenges of synthesizing 2-Amino-4-chloro-3-methoxybenzoic acid —a critical scaffold for 8-methoxyquinolone antibiotics and next-generation kinase inhibitors.

Executive Summary & Regiochemical Challenge

The synthesis of This compound presents a unique challenge in aromatic substitution logic: the 1,2,3,4-tetrasubstitution pattern . The steric and electronic conflict between the electron-donating methoxy group (C3) and the amino group (C2) makes direct functionalization of a benzoic acid core prone to isomeric impurities.

This guide compares two distinct synthetic philosophies:

  • Method A (The Isatin Route): A de novo ring construction approach that fixes regiochemistry early. Recommended for high-purity pharmaceutical applications.

  • Method B (The Lithiation Route): A modern, convergent approach utilizing Directed Ortho Metalation (DoM). Recommended for rapid library generation or flow-chemistry setups.

  • Method C (The "Trap"): A brief analysis of why direct chlorination of 2-amino-3-methoxybenzoic acid fails to yield the correct isomer.

Comparative Snapshot
FeatureMethod A: Isatin Oxidative CleavageMethod B: Directed Ortho MetalationMethod C: Direct Chlorination
Primary Mechanism Sandmeyer Cyclization / OxidationOrganolithium C-H ActivationElectrophilic Aromatic Substitution
Regiocontrol Absolute (100%) High (>95%)Poor (Mixture)
Scalability High (Kg to Ton)Moderate (Cryogenic limits)High
Cost Profile Low (Commodity reagents)High (BuLi, Dry solvents)Low
E-Factor (Waste) High (Acidic waste streams)ModerateLow
Recommendation Process Scale-Up MedChem / Pilot Not Recommended

Critical Analysis of Synthetic Routes

Method A: The Isatin Route (Recommended for Scale-up)

Logic: Instead of fighting directing effects on a benzoic acid, this route constructs the acid moiety last. By starting with 3-chloro-2-methoxyaniline , the relative positions of the chloro and methoxy groups are pre-set. The "Sandmeyer-Isatin" sequence cyclizes the molecule to form an isatin intermediate, which is then oxidatively cleaved to yield the target anthranilic acid derivative.

Mechanism:

  • Condensation: Chloral hydrate and hydroxylamine form an isonitrosoacetanilide.

  • Cyclization: Strong acid (H₂SO₄) catalyzes an intramolecular electrophilic attack. The directing effects of the nitrogen and the methoxy group cooperatively direct cyclization to the unhindered C6 position.

  • Ring Opening: Basic peroxide cleavage (H₂O₂/NaOH) opens the isatin dione ring to the amino acid.

Method B: The Directed Ortho Metalation (DoM) Route

Logic: This route utilizes the coordinating power of a protected amine (e.g., N-Boc or N-Pivaloyl) to direct lithiation to the ortho position. Mechanism:

  • Protection: The amine is protected to prevent nucleophilic attack and enhance acidity of the ortho proton.

  • Lithiation: n-Butyllithium removes the proton at C6. (Note: The C2 position is blocked by OMe; the C4 position is blocked by Cl. The only accessible ortho site is C6).

  • Carboxylation: Quenching with CO₂ installs the carboxyl group exactly where needed.

Method C: Why Direct Chlorination Fails

Attempting to chlorinate 2-amino-3-methoxybenzoic acid using NCS or Cl₂ typically yields the 5-chloro isomer, not the target 4-chloro isomer.

  • Reason: The amino group (C2) is a stronger activator than the methoxy group. It directs electrophiles para to itself (Position 5).

  • Outcome: A difficult-to-separate mixture dominated by the wrong regioisomer.

Visualizing the Pathways

The following diagram illustrates the divergent logic between the successful Isatin route and the flawed Direct Chlorination route.

SynthesisComparison Start_Aniline 3-Chloro-2-methoxyaniline Intermediate_Oxim Isonitrosoacetanilide Start_Aniline->Intermediate_Oxim Chloral hydrate, NH2OH (Sandmeyer) Start_Acid 2-Amino-3-methoxybenzoic Acid Target_Product TARGET: This compound Start_Acid->Target_Product Minor Yield (<5%) Impurity IMPURITY: 2-Amino-5-chloro-3-methoxybenzoic Acid (Major Product) Start_Acid->Impurity NCS or Cl2 (Para-to-Amino directing) Intermediate_Isatin 6-Chloro-7-methoxyisatin Intermediate_Oxim->Intermediate_Isatin H2SO4, 80°C (Cyclization) Intermediate_Isatin->Target_Product H2O2, NaOH (Oxidative Cleavage)

Figure 1: Mechanistic flow comparing the regioselective Isatin route (Left/Green) vs. the non-selective Direct Chlorination route (Right/Red).

Detailed Experimental Protocols

Protocol A: The Isatin Synthesis (High Purity)

Step 1: Synthesis of Isonitrosoacetanilide

  • Dissolution: In a 2L reactor, dissolve 3-chloro-2-methoxyaniline (100 g, 0.63 mol) in water (500 mL) containing conc. HCl (60 mL).

  • Reagent Prep: Separately, dissolve chloral hydrate (115 g, 0.69 mol) and Na₂SO₄ (250 g) in water (800 mL).

  • Reaction: Add the chloral/sulfate solution to the aniline solution.

  • Initiation: Heat to 50°C. Add a solution of hydroxylamine hydrochloride (140 g) in water (300 mL) dropwise over 30 minutes.

  • Completion: Heat to 90°C for 1 hour. Cool to RT. The precipitate is filtered, washed with water, and dried.[1][2][3]

    • Checkpoint: Expect a beige solid.[3] Yield ~85-90%.[4]

Step 2: Cyclization to 6-Chloro-7-methoxyisatin

  • Acid Bath: Pre-heat conc. H₂SO₄ (400 mL) to 50°C.

  • Addition: Slowly add the dry isonitroso intermediate from Step 1 in small portions. Caution: Exothermic. Maintain temp < 70°C.[2][3][5]

  • Cooking: After addition, heat to 80°C for 30 minutes. The solution turns deep red/black.

  • Quench: Pour the reaction mixture slowly onto crushed ice (2 kg).

  • Isolation: Filter the orange/red precipitate. Wash with water until neutral pH.

    • Validation: ¹H NMR should show loss of the oxime proton and formation of the isatin core.

Step 3: Oxidative Cleavage to Target Acid

  • Suspension: Suspend the wet isatin cake in 10% NaOH (600 mL).

  • Oxidation: Add 30% H₂O₂ (80 mL) dropwise at 0-10°C. (Exothermic!).

  • Reaction: Stir at RT for 2 hours. The color shifts from red to pale yellow.

  • Workup: Acidify carefully with HCl to pH 4.0. The product precipitates as a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Target Specs: Purity >98% (HPLC), Yield ~75% (from Isatin).[4][6]

Protocol B: The Lithiation (DoM) Route (Rapid Access)
  • Protection: React 3-chloro-2-methoxyaniline with Boc₂O (1.1 eq) in THF/Reflux to obtain the N-Boc derivative.

  • Lithiation:

    • Dissolve N-Boc intermediate (10 g) in anhydrous THF (100 mL) under Argon.

    • Cool to -78°C .

    • Add n-BuLi (2.2 eq, 2.5M in hexanes) dropwise. Stir for 1 hour at -78°C.

  • Quench: Bubble dry CO₂ gas through the solution for 30 minutes while warming to 0°C.

  • Deprotection: Quench with 4M HCl in Dioxane. Stir for 3 hours at RT to remove the Boc group.

  • Isolation: Adjust pH to 4-5 with NaOH. Filter the precipitate.[3][4][5][7]

Performance Data & Resource Requirements

MetricIsatin Route (Method A)Lithiation Route (Method B)
Overall Yield 60 - 65%70 - 75%
Purity (HPLC) > 99.0% (Regiopure)> 98.5%
Key Impurity Inorganic salts (easily removed)Unreacted starting material
Cost Driver Labor (3 steps)Reagents (BuLi, Dry Ice, Anhydrous solvents)
Safety Hazard Acidic waste, ExothermsPyrophoric reagents (BuLi), Cryogens
Equipment Standard Glass-lined ReactorsCryogenic Reactor / Flow Reactor

References

  • Isatin Synthesis General Methodology

    • Marvel, C. S., & Hiers, G. S. (1925). Organic Syntheses, Coll. Vol. 1, p. 327.
    • Source:

  • Regioselective Chlorination & Directing Effects: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Foundational text on aromatic substitution rules). Context: Explains the dominance of Amino vs. Methoxy directing groups (Section 11-12).
  • Popp, F. D. (1975). The Chemistry of Isatins. Advances in Heterocyclic Chemistry, 18, 1-58.
  • Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990). Directed ortho metalation.
    • Source:

  • Relevant Patent for Substituted Anthranilic Acids

    • US Patent 4,997,943 (1991). Process for preparing quinolonecarboxylic acid derivatives.
    • Source:

Sources

Strategic LC-MS Profiling of Impurities in 2-Amino-4-chloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the strategic LC-MS analysis of impurities in 2-Amino-4-chloro-3-methoxybenzoic acid (CAS: 67303-46-2). This document is structured to compare methodological approaches, specifically focusing on the critical separation of regioisomers and degradation products common to substituted benzoic acid intermediates.

Executive Summary & Analytical Challenge

This compound is a critical building block in the synthesis of quinazoline-based kinase inhibitors and other pharmaceutical active ingredients (APIs). Its quality control is pivotal because impurities introduced at this stage—specifically regioisomers (e.g., 5-chloro or 6-chloro analogs) and de-alkylated byproducts —can propagate through subsequent synthesis steps, leading to complex API impurity profiles that are difficult to purify.

The Core Challenge: Standard C18 chromatography often fails to fully resolve the critical pairs of chloro-positional isomers due to their identical hydrophobicity and mass. This guide compares the industry-standard C18 approach against an Orthogonal Biphenyl approach , demonstrating why the latter is superior for this specific chemotype.

Comparative Methodology: C18 vs. Biphenyl Selectivity[1][2][3][4]

To achieve a robust impurity profile, one must select a stationary phase that exploits the specific electronic properties of the analyte.

Option A: The Traditional Approach (C18)
  • Mechanism: Hydrophobic interaction based on carbon chain length.

  • Performance: Excellent for separating the main peak from highly polar degradants (e.g., decarboxylated anilines).

  • Limitation: Poor selectivity for positional isomers. The 4-chloro, 5-chloro, and 6-chloro isomers often co-elute because their hydrophobic surface areas are nearly identical.

Option B: The Advanced Approach (Biphenyl / Phenyl-Hexyl)
  • Mechanism:

    
     interactions combined with hydrophobicity.[1]
    
  • Performance: The biphenyl ring system interacts with the electron-deficient aromatic ring of the benzoic acid. The position of the electron-withdrawing Chlorine atom significantly alters the electron density distribution, resulting in different interaction strengths with the stationary phase.

  • Verdict: Biphenyl is the recommended column for this analysis to ensure resolution of isobaric impurities.[2]

FeatureC18 ColumnBiphenyl Column
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic +

Stacking
Isomer Resolution Low (Co-elution risk)High (Resolves chloro-isomers)
Retention of Polars ModerateHigh (Better retention for phenolic impurities)
Suitability General AssayImpurity Profiling

Experimental Protocol

This protocol is designed for a UHPLC-Q-TOF or Triple Quadrupole system.

Sample Preparation[5]
  • Diluent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid. Rationale: Matches initial mobile phase to prevent peak distortion.

  • Concentration: 0.5 mg/mL (Main Analyte).

  • Preparation: Weigh 10 mg of substance, dissolve in 20 mL diluent. Sonicate for 10 mins. Filter through 0.22 µm PTFE filter.

LC-MS Conditions (Recommended Biphenyl Method)
ParameterSetting
Column Kinetex Biphenyl (or equivalent), 100 x 2.1 mm, 1.7 µm or 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2.0 µL
Gradient 0-1 min: 5% B (Isocratic hold)1-10 min: 5%

95% B (Linear)10-12 min: 95% B (Wash)12.1 min: 5% B (Re-equilibration)
Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Rationale: The aniline amine group (

    
    ) protonates readily (
    
    
    
    ), providing higher sensitivity than Negative mode (carboxylic acid deprotonation).
  • Source Temp: 350°C

  • Capillary Voltage: 3500 V

  • Scan Range: m/z 100 – 600 (for full scan impurity survey).

Impurity Profile & Data Interpretation

The following table outlines the theoretical impurities expected based on the synthesis of this compound.

Parent Peak:

  • Formula:

    
    
    
  • Monoisotopic Mass: 201.02 Da

  • Observed m/z: 202.03 (

    
    )
    
Predicted Impurity Table
Impurity TypeStructure NameMass ShiftObserved m/z (

)
Origin / Notes
A (Des-chloro) 2-Amino-3-methoxybenzoic acid

Da
168.07Starting material or incomplete chlorination.
B (Des-methyl) 2-Amino-4-chloro-3-hydroxybenzoic acid

Da
188.01Hydrolysis of ether group (acidic degradation).
C (Isomer) 2-Amino-5 -chloro-3-methoxybenzoic acid

Da
202.03Critical Pair. Regioisomer formed during chlorination. Requires Biphenyl column to resolve.
D (Over-chlorinated) 2-Amino-4,5-dichloro-3-methoxybenzoic acid

Da
236.00Over-reaction byproduct. Shows characteristic Cl isotope pattern.
E (Degradant) 3-Chloro-2-methoxyaniline

Da
158.04Decarboxylation product (thermal/acid stress). Elutes significantly later (less polar).

Visualizations

Diagram 1: Analytical Workflow for Impurity Identification

This workflow illustrates the decision tree for identifying unknown peaks using the described method.

AnalyticalWorkflow Sample Crude Sample (this compound) LC LC Separation (Biphenyl Column) Sample->LC MS MS Detection (ESI+ Full Scan) LC->MS CheckMass Check m/z of Peaks MS->CheckMass MatchParent m/z 202.0 (Parent) CheckMass->MatchParent Main Peak MatchIso m/z 202.0 (Isomer?) CheckMass->MatchIso Shifted RT MatchDesCl m/z 168.1 (Des-Chloro) CheckMass->MatchDesCl -34 Da MatchDeg m/z 158.0 (Decarboxylated) CheckMass->MatchDeg -44 Da Validation Confirm with Reference Standard MatchIso->Validation MatchDesCl->Validation MatchDeg->Validation

Caption: Workflow for the detection and classification of impurities based on m/z shift and retention time.

Diagram 2: Impurity Formation Pathways

Understanding how impurities form allows for better process control.

ImpurityPathways SM Starting Material (2-Amino-3-methoxybenzoic acid) Target Target Product (4-Chloro) SM->Target Chlorination (Major) Imp_Iso Impurity C (5-Chloro Isomer) SM->Imp_Iso Regio-selectivity Error Imp_Over Impurity D (Dichloro) Target->Imp_Over Excess Cl2 Imp_Hyd Impurity B (Des-methyl) Target->Imp_Hyd Hydrolysis Imp_Decarb Impurity E (Aniline) Target->Imp_Decarb Thermal Stress (-CO2)

Caption: Synthetic origins of likely impurities. Impurity C (Isomer) is the most critical separation challenge.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Restek Corporation. (2024).[2] Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. (Detailed comparison of Biphenyl vs C18 selectivity for aromatic isomers). Link

  • Phenomenex. (2023). Kinetex Biphenyl Column for Aromatic Compounds. (Technical data on pi-pi interactions for chloro-aromatic separation). Link

  • BenchChem. (2025).[1][3][4] A Comparative Guide to HPLC Methods for the Separation of Chloro-2-Naphthol Isomers. (Demonstrates the principle of Biphenyl selectivity for chloro-positional isomers). Link

  • Journal of Chromatographic Science. (2018). Normal Phase Separation of Chloroanilines and Nitroanilines. (Fundamental thermodynamic parameters of chloroaniline separation). Link

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-Amino-4-chloro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

2-Amino-4-chloro-3-methoxybenzoic acid is a halogenated aromatic amine intermediate. While often used in small quantities for pharmaceutical synthesis, its disposal requires strict adherence to halogenated waste protocols .

Critical Directive:

  • NEVER dispose of this compound down the drain. Halogenated aromatics are environmentally persistent and toxic to aquatic life.

  • SEGREGATE as Halogenated Organic Waste . Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless unavoidable, as this escalates disposal costs and complicates incineration.

  • STATE: If solid, dispose of as hazardous solid waste. If in solution, verify pH and solvent compatibility before bulking.

Chemical Profile & Hazard Identification

To manage disposal effectively, we must understand the "Why" behind the safety protocols. This compound possesses three functional groups that dictate its waste stream:

FeatureChemical ImplicationWaste Management Consequence
Chloro Group (-Cl) Halogenated OrganicMandatory Segregation. Must be incinerated at higher temperatures to prevent dioxin formation.
Amino Group (-NH₂) Weak Base / NucleophileIncompatibility Risk. Do not mix with strong oxidizers (e.g., Nitric Acid) or acid chlorides in the waste container to avoid exothermic reactions.
Benzoic Acid (-COOH) Weak AcidpH Sensitivity. Can form salts with bases. Ensure waste streams are not strongly alkaline to prevent unexpected precipitation or heat generation.

GHS Hazard Classification (derived from SAR):*

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][3][6]

  • H335: May cause respiratory irritation.[1][4][5][6]

  • Note: SAR (Structure-Activity Relationship) is used here as specific toxicological data for this isomer is often proprietary or limited.

Decision Logic: Disposal Workflow

The following decision tree illustrates the operational logic for disposing of this compound based on its physical state in your workflow.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Container Double Bag (Poly) or Amber Glass Jar Solid->Container LabelSolid Label: 'Hazardous Waste - Solid' Constituent: Halogenated Benzoic Acid Container->LabelSolid HaloWasteStream Stream A: Halogenated Organic Waste (High Temp Incineration) LabelSolid->HaloWasteStream Solid Pack SolventCheck Identify Primary Solvent Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHaloSolvent No Halogens HaloSolvent->HaloWasteStream NonHaloSolvent->HaloWasteStream *Contaminated by Solute* Must treat as Halogenated due to Chloro-group

Figure 1: Operational decision tree for waste segregation. Note that even if dissolved in non-halogenated solvents, the presence of the chlorinated solute often necessitates classification as halogenated waste depending on concentration thresholds.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Powder/Crystals)

Applicability: Expired reagent, synthesis yield, or contaminated weighing paper/PPE.

  • Containment:

    • Transfer the solid into a clear, chemically resistant polyethylene bag (min 2 mil thickness) or a screw-top wide-mouth jar (HDPE or Amber Glass).

    • Why: Amber glass protects from photodegradation; HDPE is resistant to acidic corrosion.

  • Secondary Containment:

    • Place the primary container into the laboratory's designated "Solid Hazardous Waste" drum.

  • Labeling:

    • Tag must read: "Hazardous Waste - Solid, Toxic/Irritant."

    • List constituents: "this compound."

    • Check the "Halogenated" box if available on your facility's tag.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or HPLC waste.

  • Compatibility Check:

    • Ensure the waste container does NOT contain strong oxidizers (e.g., peroxides, nitric acid). The amino group on the molecule can react violently.

    • Check pH. If the solution is highly basic (pH > 10), add acid slowly to neutralize to pH 6-9 before bulking, or use a separate "Basic Organic" stream.

  • Segregation:

    • Pour into the Halogenated Organic Solvent carboy (typically the "Red Can" or designated halogenated stream).

    • Expert Insight: Even if the solvent is Methanol (non-halogenated), the dissolved this compound introduces chlorine atoms. Most facilities default to the halogenated stream to ensure regulatory compliance with incinerator permits [1].

  • Record Keeping:

    • Log the volume and approximate concentration on the waste manifest.

Spill Management & Emergency Procedures

In the event of a spill, rapid containment prevents spread to drainage systems.

ScenarioResponse Protocol
Powder Spill 1. Isolate: Evacuate immediate area if dust is airborne.2. PPE: Wear Nitrile gloves, lab coat, and N95/P100 respirator.3. Clean: Cover with wet paper towels to prevent dust generation. Scoop into a bag.4. Decontaminate: Wipe surface with dilute soap/water; dispose of wipes as solid waste.
Solution Spill 1. Absorb: Use vermiculite or universal absorbent pads.2. Neutralize: If acidic solution, lightly dust with sodium bicarbonate.3. Dispose: Collect all absorbent material as Hazardous Solid Waste .

Regulatory & Compliance Context

RCRA (Resource Conservation and Recovery Act) Classification

Under US EPA regulations, this specific chemical is not explicitly "P-Listed" or "U-Listed" (unlike some specific pesticides). However, it is regulated based on Generator Knowledge of its characteristics:

  • Waste Code: Generally falls under D000 (Not listed but hazardous) or facility-specific codes for "Halogenated Organics."

  • EPA Guidance: The presence of the halogen (Chlorine) usually triggers the requirement for destruction in a RCRA-permitted incinerator capable of scrubbing acid gases (HCl) generated during combustion [2].

Global Harmonized System (GHS)

Ensure all waste containers carry the GHS "Exclamation Mark" pictogram (Irritant) at a minimum.

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management for Generators. Guidelines regarding the segregation of halogenated vs. non-halogenated solvents. Available at: [Link]

  • PubChem. Compound Summary: 4-Amino-5-chloro-2-methoxybenzoic acid (Structural Analog). National Library of Medicine. (Used for SAR Hazard Verification). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R. Available at: [Link]

Sources

Personal protective equipment for handling 2-Amino-4-chloro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Hazard Analysis

2-Amino-4-chloro-3-methoxybenzoic acid is a functionalized anthranilic acid derivative often utilized as a pharmaceutical intermediate (e.g., in quinolone antibiotic synthesis). Its safety profile is dictated by three core functional groups: the carboxylic acid (proton donor), the primary amine (base/nucleophile), and the halogen substituent.

Immediate Hazard Profile:

  • Skin/Eye Corrosion: The coexistence of acidic and basic moieties creates a zwitterionic potential, but the free acid form is a severe eye irritant (H319/H318) and skin irritant (H315).

  • Respiratory Toxicity: As a micronized powder, it poses a significant inhalation risk (H335), capable of causing acute upper respiratory tract inflammation.

  • Sensitization: Aniline derivatives (amino-benzenes) carry a structural alert for skin sensitization (H317).[1]

Critical Directive: Treat this substance as a Corrosive Solid and a Potential Sensitizer . Engineering controls (fume hoods) are the primary defense; PPE is the secondary line of defense.

Part 2: Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is context-dependent. While the solid is chemically stable, its solution-phase behavior dictates glove selection based on the solvent system employed.

Hand Protection Specifications
Operational StateRecommended MaterialMin. ThicknessBreakthrough TimeScientific Rationale
Dry Solid Handling (Weighing/Transfer)Nitrile (Accelerator-free preferred)0.11 mm (4-5 mil)>480 minExcellent resistance to solid particulates; prevents contact dermatitis from amine functionality.
Aqueous/Alcoholic Solution (MeOH, EtOH, Water)Nitrile (Double-gloved)0.14 mm (Total)>240 minNitrile maintains integrity against polar protic solvents carrying the solute.
Halogenated Solvent Solution (DCM, Chloroform)Silver Shield / Laminate (Inner) + Nitrile (Outer)N/A>480 minNitrile degrades rapidly in DCM. Laminate liners provide the only effective barrier against the solvent vehicle.
Accidental Spill Cleanup Heavy Duty Nitrile 0.20 mm (8 mil)>480 minIncreased mechanical strength prevents tearing during physical cleanup operations.
Eye & Respiratory Protection
  • Eye Protection: Chemical Splash Goggles (Indirect Vent) are mandatory. Safety glasses are insufficient due to the risk of fine dust migration around the lenses and severe corneal damage potential from the acidic moiety.

  • Respiratory Protection:

    • Primary: Handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (if hood unavailable): A Powered Air-Purifying Respirator (PAPR) or Half-mask with P100/OV cartridges .

Part 3: Operational Protocols & Workflow

Engineering Control Logic (Visualization)

The following diagram illustrates the decision logic for safe handling based on the physical state of the reagent.

SafetyLogic Start Start: Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution Weighing Weighing Station: Static-Dissipative Balance Inside Fume Hood Solid->Weighing SolventCheck Check Solvent Type Solution->SolventCheck DustControl Use Anti-Static Gun Wet Wipe Cleanup Weighing->DustControl Halogenated Halogenated (DCM/CHCl3) SolventCheck->Halogenated NonHalogenated Polar (MeOH/Water) SolventCheck->NonHalogenated Glove1 PPE: Laminate Liner + Nitrile Outer Halogenated->Glove1 Glove2 PPE: Double Nitrile NonHalogenated->Glove2

Figure 1: Decision logic for engineering controls and PPE based on physical state and solvent vehicle.

Step-by-Step Handling Procedure

Step 1: Preparation & Weighing

  • Static Control: This powder is prone to static charge. Use an ionizing fan or anti-static gun inside the fume hood before opening the container to prevent particle dispersion.

  • Containment: Place the balance inside the fume hood. If the balance is external, use a powder containment hood or weigh inside a closed vessel (tared vial).

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.

Step 2: Reaction/Solubilization

  • Exotherm Alert: When dissolving in basic solutions (e.g., NaOH), add the solid slowly to the liquid. The acid-base neutralization is exothermic and can cause splashing.

  • Vessel Venting: If heating the reaction, ensure the vessel is properly vented to a scrubber or hood exhaust. Decarboxylation is a potential risk at high temperatures (>150°C), releasing CO2 and potentially toxic chloro-aniline byproducts.

Step 3: Decontamination

  • Surface Wipe: Wipe all surfaces with a detergent solution (pH 7-9) followed by water. The detergent helps solubilize the organic acid better than water alone.

  • Visual Check: Use a UV lamp (254 nm) if available; many aminobenzoic acid derivatives fluoresce, aiding in the detection of trace contamination.

Part 4: Waste Management & Disposal

Correct disposal is critical due to the halogen (chlorine) content.

Disposal Workflow Diagram:

DisposalFlow Waste Chemical Waste Generation Segregation Segregate by Stream Waste->Segregation SolidWaste Solid Waste (Contaminated Gloves/Paper) Segregation->SolidWaste LiquidWaste Liquid Waste (Mother Liquors) Segregation->LiquidWaste Tagging1 Tag: 'Solid Hazardous Waste' (Toxic, Irritant) SolidWaste->Tagging1 HalogenCheck Contains Halogenated Solvents? LiquidWaste->HalogenCheck HaloStream Stream A: Halogenated Organic (High Temp Incineration) HalogenCheck->HaloStream Yes (DCM, etc.) NonHaloStream Stream B: Non-Halogenated Organic (Standard Incineration) HalogenCheck->NonHaloStream No (MeOH, etc.) Final Final HaloStream->Final EPA Code: D022 (if Chloroform)

Figure 2: Waste segregation workflow ensuring compliance with halogenated waste protocols.

Key Disposal Rules:

  • Halogenated Stream: Even if dissolved in methanol, the presence of the Chlorine atom on the benzene ring technically classifies the bulk waste as halogenated in many jurisdictions (preventing fuel blending). Default to the Halogenated Waste Stream to ensure complete destruction.

  • pH Adjustment: Do not mix acidic waste streams directly with cyanide or sulfide waste streams. Keep the pH < 7 or neutral.

  • Labeling: Clearly label the waste container with the full chemical name. Do not use abbreviations like "2-A-4-C".

Part 5: Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes .[2][3][4] Hold eyelids open. The acidic nature requires immediate dilution to prevent corneal opacity. Seek medical attention.

  • Skin Contact: Wash with soap and water.[2][4][5][6] Do not use alcohol (ethanol/isopropanol) to clean skin, as this may increase the permeation of the compound into the dermis.

  • Spill (Solid): Do not dry sweep. Cover with a wet paper towel (to suppress dust), scoop up, and place in a hazardous waste bag. Ventilate the area.[2][3][4][5][7][8][9]

References

  • PubChem. (n.d.). 2-Amino-4-methoxybenzoic acid (Analogous Safety Data).[2][10] National Library of Medicine. Retrieved February 15, 2026, from [Link]

    • Note: Used as a reference for the general hazard class of methoxy-substituted anthranilic acids.
  • Reference for halogenated aminobenzoic acid handling protocols.
  • Source for nitrile vs.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved February 15, 2026, from [Link]

Sources

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